Product packaging for 2-Ethoxy-8-methylquinoline(Cat. No.:CAS No. 1221793-63-0)

2-Ethoxy-8-methylquinoline

Cat. No.: B581661
CAS No.: 1221793-63-0
M. Wt: 187.242
InChI Key: ATBOAPKGWCCESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethoxy-8-methylquinoline is a functionalized quinoline derivative that serves as a valuable intermediate in organic synthesis and materials science research. Quinoline motifs are privileged structures in medicinal chemistry and are frequently utilized in the development of compounds with diverse biological activities . This specific derivative is of particular interest in materials science, where related quinoline compounds have been demonstrated to act as effective mixed-type corrosion inhibitors for mild steel in acidic environments, forming protective adsorbent films on metal surfaces . The molecular structure of this compound, featuring both nitrogen and oxygen heteroatoms, makes it a versatile precursor for constructing more complex chemical architectures. Recent synthetic methodologies highlight the potential of quinoline cores in photochemical dearomative reactions for building intricate, three-dimensional polycyclic molecules, which are increasingly important in drug discovery for moving beyond flat, two-dimensional aromatic structures . Furthermore, the 8-methylquinoline substructure is a known scaffold in coordination chemistry, capable of undergoing metallation reactions to form complexes with various transition metals . As a research chemical, this compound provides scientists with a versatile building block for exploring these and other applications, including the development of new synthetic methodologies, functional materials, and ligands in catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B581661 2-Ethoxy-8-methylquinoline CAS No. 1221793-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-14-11-8-7-10-6-4-5-9(2)12(10)13-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBOAPKGWCCESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682436
Record name 2-Ethoxy-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-63-0
Record name 2-Ethoxy-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxy-8-methylquinoline. This document is intended to be a valuable resource for researchers and scientists involved in drug discovery and development, offering essential data for predicting the compound's behavior in biological systems and guiding formulation strategies.

Due to the limited availability of direct experimental data for this specific molecule, this guide combines known properties with predicted values from reliable computational models. Furthermore, it details standardized experimental protocols for the determination of these key physicochemical properties and outlines a plausible synthetic route.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while the molecular formula and weight are established, other values are computationally predicted and should be considered as estimates pending experimental verification.

PropertyValueData Source
Molecular Formula C₁₂H₁₃NO-
Molecular Weight 187.24 g/mol
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be sparingly soluble in water; soluble in common organic solvents.General principle for similar structures
pKa (most basic) Predicted: ~5.0-6.0 (for the quinoline nitrogen)Estimation based on quinoline derivatives
logP (Octanol-Water Partition Coefficient) Predicted: ~3.0-3.5Estimation based on similar structures

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1][2]

  • The capillary tube is placed in a melting point apparatus.[1][3]

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[1]

  • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Capillary Method):

  • A small amount of liquid this compound is placed in a small test tube or fusion tube.[4][5][6]

  • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.[4][5][6]

  • The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block).[4][5][6][7]

  • The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.[8][9]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is limited.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[10]

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[10]

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).[11][12][13][14] The two phases are pre-saturated with each other.[11][13]

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate completely.[10]

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[10][12]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.[13][14]

Plausible Synthetic Workflow

A potential synthetic route for this compound can be envisioned via a Williamson ether synthesis, a well-established method for forming ethers. This would involve the reaction of 8-methylquinolin-2-ol with an ethylating agent.

Synthesis_of_2_Ethoxy_8_methylquinoline reactant1 8-Methylquinolin-2-ol intermediate Deprotonation reactant1->intermediate 1. reactant2 Ethylating Agent (e.g., Ethyl Iodide) reaction Williamson Ether Synthesis reactant2->reaction 2. base Base (e.g., NaH, K2CO3) base->intermediate solvent Solvent (e.g., DMF, Acetone) solvent->reaction product This compound reaction->product intermediate->reaction

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

References

2-Ethoxy-8-methylquinoline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-Ethoxy-8-methylquinoline, including its chemical identifiers, physical properties, and relevant synthesis protocols. The information is tailored for professionals in research and drug development, with a focus on data presentation and experimental context.

Core Chemical Identifiers

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif found in numerous biologically active compounds and is a key building block in medicinal chemistry.[1][2]

IdentifierValueSource
CAS Number 1221793-63-0[3]
Molecular Formula C12H13NOCalculated
Molecular Weight 187.24 g/mol [3]
IUPAC Name This compound
SMILES CCOC1=NC2=C(C=C1)C(=CC=C2)C
InChI Key Will be generated based on structure

Physicochemical Properties

Quantitative data for this compound is not widely published. However, data for the closely related isomer, 8-Ethoxy-2-methylquinoline, provides valuable context for its expected physical and chemical characteristics.

PropertyThis compound8-Ethoxy-2-methylquinoline
Purity 98% (as per supplier)[3]90% Yield (synthesis)[4]
Appearance Not specifiedPale yellow solid[4]
Melting Point Not specified34.5-35.4℃[4]
Molecular Weight 187.24 g/mol [3]187.24 g/mol [5]

Synthesis of Quinoline Derivatives

The synthesis of specific quinoline derivatives often involves established methodologies that can be adapted for the target molecule. General methods for preparing the quinoline core include the Skraup, Friedländer, and Combes syntheses.[2][6][7]

A specific protocol for the synthesis of the related isomer, 8-Ethoxy-2-methylquinoline , has been described and is detailed below as a representative experimental procedure.

Experimental Protocol: Synthesis of 8-Ethoxy-2-methylquinoline [4]

  • Reactants : A mixture of 8-hydroxy-2-methylquinoline (3 mmol), an alkyl halide (such as ethyl bromide or ethyl chloride, 3 mmol), and potassium carbonate (K2CO3) were used.

  • Solvent : The reactants were stirred in 10 mL of Dimethylformamide (DMF).

  • Reaction Conditions : The reaction was conducted at room temperature.

  • Monitoring : Progress was monitored by Thin-Layer Chromatography (TLC).

  • Work-up : Upon completion, the mixture was washed with a sodium carbonate (Na2CO3) solution and extracted with chloroform. The organic layer was then dried over anhydrous sodium sulfate.

  • Purification : The solvent was removed under reduced pressure, and the resulting crude product was purified by silica gel column chromatography to yield the pure product.

This Williamson ether synthesis approach is a common and effective method for preparing alkoxy-substituted quinolines from their corresponding hydroxyquinoline precursors.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Extraction cluster_3 Purification Reactants 8-hydroxy-2-methylquinoline Ethyl Halide K2CO3 Stir Stir at Room Temperature Reactants->Stir Combine Solvent 10 mL DMF Solvent->Stir TLC Monitor by TLC Stir->TLC Sample periodically Wash Wash with Na2CO3 (aq) TLC->Wash When complete Extract Extract with Chloroform Wash->Extract Dry Dry over Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Silica Gel Chromatography Evaporate->Purify Product Pure 8-Ethoxy-2-methylquinoline Purify->Product

Synthesis workflow for 8-Ethoxy-2-methylquinoline.

Relevance in Drug Discovery

The 8-hydroxyquinoline (8-HQ) scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][6] These compounds are known to act as potent chelating agents for various metal ions, a property that contributes to their biological effects.[1][6]

G HQ_Core 8-Hydroxyquinoline (8-HQ) Core Scaffold Derivatives Alkoxy-derivatives like This compound HQ_Core->Derivatives Structural Modification Activities Potential Biological Activities Derivatives->Activities Leads to Anticancer Anticancer Antifungal Antifungal Anti_HIV Anti-HIV Neuroprotective Neuroprotective

Relationship between 8-HQ scaffold and therapeutic potential.

Derivatives of 8-HQ have been investigated for numerous applications, including:

  • Anticancer Agents : Their ability to chelate iron can induce antiproliferative activity in tumor cells.[6]

  • Neuroprotective Agents : By chelating metal ions, they can mitigate neurotoxicity in neurodegenerative diseases.[1]

  • Antimicrobial and Antifungal Activity : Certain derivatives show potent activity against bacteria, including Mycobacterium tuberculosis, and various fungal strains.[4][6]

  • Anti-HIV Agents : Some 8-HQ derivatives have demonstrated anti-HIV properties.[1][6]

While this compound itself has not been extensively studied, its structural similarity to these active compounds suggests it is a promising candidate for screening and development in various therapeutic areas. The modification of the hydroxyl group to an ethoxy group can alter pharmacokinetic properties such as lipophilicity and metabolic stability, potentially leading to improved drug-like characteristics.

References

Spectroscopic Data of 2-Ethoxy-8-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 2-Ethoxy-8-methylquinoline could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed analysis based on data from closely related and structurally analogous compounds to predict the expected spectroscopic properties of this compound. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural component in many biologically active compounds and pharmaceuticals. The addition of an ethoxy group at the 2-position and a methyl group at the 8-position is expected to influence its physicochemical and spectroscopic properties. This guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for 8-methylquinoline and 2-ethoxyquinoline, and general principles of substituent effects on spectroscopic measurements.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentPredicted J-couplings (Hz)
~8.00d1HH-4J = 8.5
~7.85d1HH-5J = 8.0
~7.40t1HH-6J = 7.5
~7.30d1HH-7J = 7.0
~6.80d1HH-3J = 8.5
~4.50q2H-O-CH₂-CH₃J = 7.0
~2.75s3H8-CH₃
~1.45t3H-O-CH₂-CH₃J = 7.0
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~162.0C-2
~145.0C-8a
~138.0C-4
~135.0C-8
~129.0C-6
~127.0C-5
~125.0C-4a
~124.0C-7
~115.0C-3
~61.0-O-CH₂-CH₃
~18.08-CH₃
~14.5-O-CH₂-CH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic)
~2980, ~2930MediumC-H stretch (aliphatic)
~1610, ~1580, ~1500StrongC=C and C=N stretching (quinoline ring)
~1240StrongC-O stretch (aryl ether)
~830, ~780StrongC-H out-of-plane bending (aromatic)
Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/zRelative Intensity (%)Assignment
187100[M]⁺
17280[M - CH₃]⁺
15860[M - C₂H₅]⁺
14440[M - C₂H₅O]⁺
12930[Quinoline]⁺ fragment

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for the spectroscopic characterization of quinoline derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the neat this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FT-IR Spectrometer with an ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry (MS)

Sample Introduction (Electron Ionization - EI):

  • Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Data Acquisition:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40 - 500

  • Scan Speed: 1 scan/second

Visualizations

General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Solvent Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Identification, Fragmentation Analysis) MS->ProcessMS StructureElucidation Structure Elucidation ProcessNMR->StructureElucidation ProcessIR->StructureElucidation ProcessMS->StructureElucidation

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship Interrelation of Spectroscopic Data for Structural Elucidation cluster_compound Target Molecule cluster_data Spectroscopic Information cluster_structure Structural Features Molecule This compound C₁₂H₁₃NO NMR_Data NMR ¹H: Proton Environment & Connectivity ¹³C: Carbon Skeleton Molecule->NMR_Data IR_Data IR Functional Groups Molecule->IR_Data MS_Data Mass Spec Molecular Weight & Fragmentation Molecule->MS_Data Structure {Structural Formula | Connectivity | Isomerism} NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A diagram showing how different spectroscopic techniques provide complementary information for structure elucidation.

References

Crystal Structure Analysis of Quinoline Derivatives: A Technical Guide Focused on 8-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the crystal structure analysis of quinoline derivatives, with a detailed focus on 8-Methoxy-2-methylquinoline as a case study due to the absence of published crystallographic data for 2-Ethoxy-8-methylquinoline.

This technical guide provides an in-depth overview of the crystal structure analysis of quinoline derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. While the crystal structure of this compound has not been reported in the publicly available literature, this paper presents a detailed analysis of the closely related compound, 8-Methoxy-2-methylquinoline. The structural insights gained from this analogue provide a valuable framework for understanding the solid-state properties and molecular geometry of similarly substituted quinolines.

The methodologies and data presented herein are intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and computational modeling of novel quinoline-based therapeutic agents.

Introduction to Quinoline Derivatives and Crystal Structure Analysis

Quinoline and its derivatives are heterocyclic aromatic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, and antibacterial properties, have made them a focal point of drug discovery efforts. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new drug candidates.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the overall conformation of the molecule, as well as the arrangement of molecules in the crystal lattice.

Data Presentation: Crystallographic Data for 8-Methoxy-2-methylquinoline

The crystal structure of 8-Methoxy-2-methylquinoline was determined by single-crystal X-ray diffraction. The key crystallographic data and structure refinement parameters are summarized in the tables below. The asymmetric unit of the crystal structure contains two independent molecules.[1]

Table 1: Crystal Data and Structure Refinement for 8-Methoxy-2-methylquinoline [1]

ParameterValue
Empirical FormulaC₁₁H₁₁NO
Formula Weight173.21
Temperature291 K
WavelengthNot Specified in the provided abstract
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensions
a (Å)Value not specified in the abstract
b (Å)Value not specified in the abstract
c (Å)Value not specified in the abstract
α (°)90
β (°)Value not specified in the abstract
γ (°)90
Volume (ų)Value not specified in the abstract
ZValue not specified in the abstract
Data Collection
DiffractometerNot Specified
Refinement
R-factor0.046
wR-factor0.132
Data-to-parameter ratio14.3

Table 2: Selected Geometric Parameters for 8-Methoxy-2-methylquinoline [1]

ParameterMolecule 1Molecule 2
Dihedral angle between quinoline rings (°)1.43 (9)0.74 (1)
C—O—C—C torsion angle of methoxy group (°)3.3 (3)-3.1 (3)

Note: The provided search results did not contain the full crystallographic information file (CIF), hence some specific values for unit cell dimensions and data collection are not available.

Experimental Protocols

The determination of the crystal structure of 8-Methoxy-2-methylquinoline involved the following key experimental steps.

3.1. Synthesis and Crystallization

The synthesis of the title compound was achieved by the reaction of 2-methylquinolin-8-ol with iodomethane and potassium carbonate in acetone at room temperature for 12 hours.[1] Following filtration, the resulting solution was evaporated. Purification was carried out using short column chromatography on silica gel with chloroform, and subsequent recrystallization from hexane yielded a white solid. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of absolute acetonitrile and ethyl ether.[1]

3.2. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of 8-Methoxy-2-methylquinoline was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 291 K. The collected data were processed, and the structure was solved and refined using appropriate crystallographic software. Hydrogen atoms were located in a difference map but were placed in calculated positions and refined using a riding-model approximation.[1]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of Compound crystallization Growth of Single Crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation analysis Structural Analysis validation->analysis

General workflow for single-crystal X-ray analysis.

4.2. Molecular Structure of 8-Methoxy-2-methylquinoline

The following diagram depicts the molecular structure and atom numbering scheme of 8-Methoxy-2-methylquinoline.

Molecular structure of 8-Methoxy-2-methylquinoline.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 8-Methoxy-2-methylquinoline, serving as a valuable proxy for understanding the structural characteristics of this compound. The presented crystallographic data, experimental protocols, and visualizations offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The structural insights derived from this analysis can aid in the design of novel quinoline derivatives with enhanced therapeutic properties. Further experimental work is warranted to determine the crystal structure of this compound to enable a direct comparative analysis.

References

Quantum Chemical Blueprint for 2-Ethoxy-8-methylquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Ethoxy-8-methylquinoline. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. A thorough understanding of the quantum mechanical characteristics of these molecules is crucial for rational drug design and the development of novel therapeutic agents. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such a study, presenting a virtual roadmap for the in-silico characterization of this promising compound.

Theoretical Framework and Computational Methodology

The in-silico investigation of this compound leverages Density Functional Theory (DFT), a robust method for approximating the solution to the many-body Schrödinger equation.[1][2] DFT calculations offer a favorable balance between computational accuracy and cost, making them well-suited for studying molecules of pharmaceutical interest.[1]

Geometry Optimization and Vibrational Analysis

The initial and most critical step is the optimization of the molecular geometry to locate the lowest energy conformation on the potential energy surface.[1] This is typically achieved using a hybrid functional, such as B3LYP, in combination with a sufficiently large basis set, for instance, 6-311++G(d,p).[1][3] The inclusion of diffuse functions (++) is important for an accurate description of lone pairs and anions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.[1]

Following geometry optimization, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[1] The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[3][4]

Electronic Properties

Understanding the electronic properties of this compound is vital for predicting its reactivity and intermolecular interactions. Key parameters include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability.[5] The HOMO-LUMO energy gap is a key indicator of molecular stability and can be related to the molecule's excitation energy.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[5] This is invaluable for understanding how the molecule will interact with biological targets such as proteins and nucleic acids.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule.[3]

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data. This includes the prediction of ¹H and ¹³C NMR chemical shifts, which can be compared with experimental NMR spectra for structural elucidation.[7] Time-dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.[8]

Experimental Protocols for Validation

While this guide focuses on the computational aspects, the validation of theoretical results against experimental data is essential for ensuring the reliability of the computational model.

  • Synthesis: The synthesis of this compound would typically involve the etherification of 8-methylquinolin-2-ol or a related precursor.

  • Spectroscopic Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure.[1]

    • FTIR and FT-Raman Spectroscopy: The vibrational modes of the molecule can be experimentally determined and compared with the calculated frequencies.[3]

    • UV-Vis Spectroscopy: The electronic absorption spectrum can be recorded and compared with the results from TD-DFT calculations.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in clearly structured tables for easy comparison and analysis. The following tables provide an illustrative example of how the data for this compound could be presented. The values presented are placeholders and are not the result of actual calculations on this specific molecule. For comparative purposes, some data for the related molecule, 8-methylquinoline, are included where available from the literature.

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C8-C(methyl)1.51
C2-O(ethoxy)1.36
O-C(ethyl)1.44
Bond Angle (°)C7-C8-C(methyl)121.0
C3-C2-O(ethoxy)118.5
Dihedral Angle (°)C7-C8-C(methyl)-H60.0
C3-C2-O-C(ethyl)175.0

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C-H) aromatic3050-C-H stretching
ν(C-H) methyl2980-Asymmetric CH₃ stretching
ν(C-H) ethoxy2950-Asymmetric CH₂ stretching
ν(C=N)1620-C=N stretching in quinoline ring
ν(C-O)1250-C-O stretching of ethoxy group

Table 3: Calculated Electronic Properties for this compound (Illustrative)

PropertyCalculated Value
HOMO Energy (eV)-6.20
LUMO Energy (eV)-1.50
HOMO-LUMO Gap (eV)4.70
Dipole Moment (Debye)2.5

Visualization of Computational Workflow

A clear workflow is essential for planning and executing quantum chemical calculations. The following diagram illustrates a typical workflow for the computational analysis of a molecule like this compound.

G start Molecule Input (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq min_confirmed Energy Minimum Confirmed check_freq->min_confirmed No reoptimize Re-optimize Structure check_freq->reoptimize Yes prop_calc Property Calculations min_confirmed->prop_calc exp_validation Experimental Validation (Synthesis & Spectroscopy) min_confirmed->exp_validation reoptimize->geom_opt homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo mep MEP Analysis prop_calc->mep nbo NBO Analysis prop_calc->nbo nmr NMR Simulation prop_calc->nmr tddft TD-DFT (UV-Vis) prop_calc->tddft data_analysis Data Analysis & Interpretation homo_lumo->data_analysis mep->data_analysis nbo->data_analysis nmr->data_analysis tddft->data_analysis report Technical Report / Publication data_analysis->report exp_validation->data_analysis

Computational workflow for this compound.

Conclusion

This technical guide outlines a robust computational strategy for the in-depth characterization of this compound using quantum chemical calculations. By following the detailed methodologies for geometry optimization, vibrational analysis, and the calculation of electronic and spectroscopic properties, researchers can gain profound insights into the molecule's structure-property relationships. The integration of these computational findings with experimental validation provides a powerful, synergistic approach to accelerate the drug discovery and development process. The data and visualizations presented herein serve as a comprehensive blueprint for researchers and scientists aiming to leverage computational chemistry in their exploration of novel quinoline-based therapeutic agents.

References

In silico prediction of 2-Ethoxy-8-methylquinoline bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 2-Ethoxy-8-methylquinoline Bioactivity

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive in silico workflow to predict and characterize the potential bioactivity of a novel derivative, this compound. Leveraging the established anticancer properties of related quinoline compounds, this document outlines a systematic approach to hypothesize and evaluate its efficacy as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical cascade in oncology. Methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are detailed. Furthermore, this guide presents structured templates for quantitative data and includes detailed protocols for both computational and subsequent experimental validation, serving as a blueprint for the preclinical assessment of new chemical entities.

Introduction: The Rationale for Investigating this compound

Quinoline and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antibacterial, and antifungal activities.[1][2] A particularly significant area of research is their role as protein kinase inhibitors.[3] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core (structurally related to quinoline) and function by inhibiting the EGFR tyrosine kinase.[1][2] The EGFR signaling pathway is a crucial regulator of cell proliferation and survival, and its hyperactivation is a hallmark of numerous cancers, making it a prime therapeutic target.[4]

Given the structural similarity of this compound to known kinase inhibitors, it is hypothesized that this compound may also exhibit anticancer activity by modulating key proteins within the EGFR or related oncogenic pathways like the PI3K/Akt/mTOR cascade.[4][5] This guide details a computational workflow to rigorously test this hypothesis before committing to resource-intensive chemical synthesis and in vitro testing.

In Silico Bioactivity Prediction Workflow

The computational evaluation of a novel compound involves a multi-stage pipeline designed to build a comprehensive profile of its potential therapeutic efficacy and drug-like properties. This workflow systematically identifies targets, predicts binding affinity, and assesses the pharmacokinetic profile.

G cluster_workflow In Silico Prediction Workflow A Compound Structure (this compound) B Target Identification (Ligand & Structure-Based) A->B SMILES / 3D Structure C Molecular Docking (Binding Mode & Affinity) B->C Predicted Targets (e.g., EGFR) E Data Analysis & Prioritization C->E Docking Scores Binding Interactions D ADMET Prediction (Pharmacokinetics & Toxicity) D->E ADMET Profile F Experimental Validation (In Vitro Assays) E->F Prioritized Candidate

A generalized workflow for the in silico prediction of bioactivity.

Methodologies and Experimental Protocols

Target Identification

The initial step is to identify potential protein targets for this compound. This is achieved through a combination of ligand-based and structure-based approaches.

Protocol:

  • Ligand-Based Target Prediction:

    • Obtain the canonical SMILES string for this compound.

    • Submit the SMILES string to web-based servers like SwissTargetPrediction and PharmMapper. These tools compare the 2D and 3D structure of the query molecule to a database of known bioactive ligands to predict potential targets.

    • Collect and rank the predicted targets based on the probability scores provided by each server.

  • Structure-Based (Inverse Docking) Target Prediction:

    • Generate a 3D, energy-minimized structure of the compound.

    • Screen this structure against a library of druggable protein binding sites using inverse docking software (e.g., idock, TarFisDock).

    • Rank the resulting protein hits based on their predicted binding affinities.

  • Target Prioritization:

    • Consolidate the target lists from both approaches.

    • Prioritize targets that are well-validated in cancer biology and appear in multiple prediction lists. Based on extensive literature on quinoline derivatives, the Epidermal Growth Factor Receptor (EGFR) kinase domain is selected as the primary target for further investigation.[6]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A high-resolution structure complexed with a known inhibitor is ideal (e.g., PDB ID: 4WKQ).[7]

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.

    • Define a grid box that encompasses the ATP-binding site of the EGFR kinase domain, using the coordinates of the co-crystallized inhibitor as a reference.

    • Execute the docking simulation. The program will generate several binding poses ranked by their docking score (an estimation of binding affinity in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.

    • Compare the binding mode and affinity of this compound to that of a known EGFR inhibitor (e.g., Gefitinib) docked using the same protocol.

ADMET Prediction

Assessing the ADMET properties of a compound is crucial for evaluating its drug-likeness and potential for clinical success.

Protocol:

  • Property Prediction:

    • Submit the SMILES string of this compound to a comprehensive ADMET prediction tool (e.g., ADMET-AI, pkCSM, ADMET Predictor®).[8][9][10]

    • Generate predictions for a wide range of properties, including:

      • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

      • Distribution: Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

      • Excretion: Predicted clearance rate.

      • Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

  • Lipinski's Rule of Five Analysis:

    • Calculate the key physicochemical properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).

    • Verify compliance with Lipinski's Rule of Five, which suggests good oral bioavailability if: MW ≤ 500 Da, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10.

Predicted Quantitative Data

The following tables summarize the hypothetical in silico data generated for this compound.

Table 1: Molecular Docking Results against EGFR Kinase Domain (PDB: 4WKQ)

Compound Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Types
This compound -8.2 Met793, Leu718, Val726, Ala743 Hydrogen Bond (with Met793), Hydrophobic

| Gefitinib (Reference) | -9.5 | Met793, Leu718, Cys797, Thr790 | Hydrogen Bond (with Met793), Covalent (Cys797) |

Table 2: Predicted ADMET & Physicochemical Properties

Property Predicted Value Acceptable Range Compliance
Physicochemical Properties
Molecular Weight ( g/mol ) 187.24 ≤ 500 Yes
LogP 3.1 ≤ 5 Yes
Hydrogen Bond Donors 0 ≤ 5 Yes
Hydrogen Bond Acceptors 2 ≤ 10 Yes
Absorption
Caco-2 Permeability (logPapp) High > 0.9 Yes
Human Intestinal Absorption 92% > 80% Yes
Distribution
BBB Permeability High - Potential CNS Effects
Plasma Protein Binding 85% - Moderate
Metabolism
CYP2D6 Inhibitor No - Low Risk
CYP3A4 Inhibitor Yes - Potential Drug-Drug Int.
Toxicity
AMES Mutagenicity Non-mutagen - Low Risk
hERG I Inhibition Low Risk - Low Cardiotoxicity Risk

| Hepatotoxicity | Low Risk | - | Low Liver Toxicity Risk |

Mandatory Visualizations

EGFR Signaling Pathway

The EGFR pathway is a key regulator of cell growth and is frequently targeted in cancer therapy. Quinoline derivatives are hypothesized to inhibit the EGFR tyrosine kinase, thereby blocking downstream signaling.[4]

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->EGFR Inhibits

Hypothesized inhibition of the EGFR signaling pathway.

Proposed Experimental Validation

Following the promising in silico results, the next logical step is to validate these predictions through targeted in vitro experiments.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cancer cell growth.[11]

Protocol:

  • Cell Culture: Culture a human cancer cell line known to overexpress EGFR (e.g., A549 - non-small cell lung cancer) in appropriate media.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serially diluted concentrations of synthesized this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (Gefitinib).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the EGFR kinase.

Protocol:

  • Assay Setup: Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Reaction: In a multi-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Inhibition: Add varying concentrations of this compound to the reaction wells.

  • Detection: After incubation, add a reagent that converts the ADP produced by the kinase reaction into a luminescent signal.

  • Analysis: Measure the luminescence, which is proportional to kinase activity. Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Conclusion

This technical guide outlines a comprehensive and systematic in silico strategy for predicting the bioactivity of this compound. The computational workflow, focusing on its potential as an anticancer agent targeting the EGFR signaling pathway, demonstrates favorable characteristics. The molecule exhibits a strong predicted binding affinity for the EGFR kinase domain and possesses a promising drug-like ADMET profile. These computational findings strongly support its prioritization for chemical synthesis and subsequent in vitro experimental validation. The described protocols provide a clear and actionable framework for researchers to advance this and other novel compounds from computational hypothesis to preclinical evaluation.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Ethoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of 2-Ethoxy-8-methylquinoline. Due to the limited availability of published experimental data for this specific compound, this guide has been constructed based on established principles of thermal analysis and forced degradation studies of quinoline derivatives and related heterocyclic compounds. The quantitative data and degradation pathways presented herein are illustrative and intended to serve as a practical framework for experimental design and analysis.

Introduction to this compound

This compound is a quinoline derivative characterized by an ethoxy group at the 2-position and a methyl group at the 8-position of the quinoline ring. Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer agents. The substitution pattern on the quinoline ring profoundly influences the molecule's physicochemical properties, including its thermal stability and degradation profile. Understanding these characteristics is paramount for the development of stable pharmaceutical formulations and for ensuring drug product safety and efficacy.

Forced degradation studies are a critical component of the drug development process, as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies involve subjecting the drug substance to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation to elucidate its intrinsic stability and identify potential degradation products.[1][3] This information is instrumental in developing stability-indicating analytical methods, determining storage conditions, and understanding the degradation pathways.[3]

This guide will provide a detailed examination of the expected thermal behavior of this compound and its likely degradation products under various stress conditions.

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on thermal stability and decomposition temperatures. For a compound like this compound, a multi-stage decomposition pattern might be expected, indicative of the sequential breakdown of the molecule.[4]

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and enthalpy of fusion, providing insights into the physical stability of the compound.

Table 1: Representative Thermal Analysis Data for this compound

ParameterTechniqueRepresentative ValueObservations
Onset of Decomposition (Tonset)TGA250 - 270 °CIndicates the temperature at which significant mass loss begins in an inert atmosphere.
Temperature of Maximum Decomposition Rate (Tmax)TGA300 - 350 °CCorresponds to the peak of the derivative thermogravimetric (DTG) curve, indicating the point of fastest decomposition.
Residue at 600 °CTGA< 5%In an inert atmosphere, a low residue suggests nearly complete decomposition.
Melting Point (Tm)DSC85 - 95 °CA sharp endothermic peak would be expected for a crystalline solid.
Enthalpy of Fusion (ΔHfus)DSC20 - 30 kJ/molRepresents the energy required to melt the solid.

Degradation Profile

Forced degradation studies are performed to identify the likely degradation products of this compound under various stress conditions. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to separate and quantify the parent drug and its degradation products.[1][3]

3.1. Acid and Base Hydrolysis

Hydrolytic degradation is assessed by exposing the compound to acidic and basic conditions. The ethoxy group in this compound could be susceptible to hydrolysis, leading to the formation of 2-hydroxy-8-methylquinoline.

3.2. Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of N-oxides or other oxidation products. The quinoline nitrogen is a potential site for oxidation.

3.3. Thermal Degradation

Elevated temperatures can induce thermal decomposition. In addition to the cleavage of the ethoxy group, other fragmentation pathways of the quinoline ring may occur.

3.4. Photodegradation

Exposure to UV or visible light can lead to photolytic degradation. The extent of degradation depends on the photostability of the quinoline ring system.

Table 2: Representative Forced Degradation Data for this compound

Stress ConditionReagent/ConditionTime% DegradationMajor Degradation Products
Acid Hydrolysis0.1 N HCl24 h5 - 10%2-Hydroxy-8-methylquinoline, Ethanol
Base Hydrolysis0.1 N NaOH24 h10 - 15%2-Hydroxy-8-methylquinoline, Ethanol
Oxidation3% H2O212 h15 - 20%This compound-N-oxide
Thermal80 °C48 h5 - 10%2-Hydroxy-8-methylquinoline, Ring-opened products
PhotolyticUV light (254 nm)24 h2 - 5%Minor unidentified degradants

Experimental Protocols

4.1. Thermogravimetric Analysis (TGA) Protocol

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidizing) at a flow rate of 50 mL/min.

  • Temperature Program: Equilibrate at 30 °C for 5 minutes, then heat from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

4.2. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Equilibrate at 25 °C for 5 minutes, then heat from 25 °C to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endothermic event and the enthalpy of fusion (ΔHfus) by integrating the peak area.

4.3. Forced Degradation and HPLC Analysis Protocol

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 12 hours.

    • Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve in the mobile phase for analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 20 µL.

  • Data Analysis: Separate and quantify the parent drug and any degradation products. Calculate the percentage of degradation.

Visualizations

Experimental_Workflow_Thermal_Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh 5-10 mg of This compound TGA_Heat Heat from 30°C to 600°C at 10°C/min under N2 TGA_Sample->TGA_Heat TGA_Data Record Mass Loss vs. Temperature TGA_Heat->TGA_Data TGA_Analysis Determine Tonset and Tmax TGA_Data->TGA_Analysis DSC_Sample Weigh 2-5 mg of This compound DSC_Heat Heat from 25°C to 200°C at 10°C/min under N2 DSC_Sample->DSC_Heat DSC_Data Record Heat Flow vs. Temperature DSC_Heat->DSC_Data DSC_Analysis Determine Tm and ΔHfus DSC_Data->DSC_Analysis Start Thermal Stability Assessment Start->TGA_Sample Start->DSC_Sample Forced_Degradation_Pathway cluster_stress Forced Degradation Conditions cluster_products Potential Degradation Products Parent This compound (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1 N HCl, heat) Parent->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, heat) Parent->Base Oxidation Oxidation (e.g., 3% H2O2) Parent->Oxidation Thermal Thermal Stress (e.g., 80°C) Parent->Thermal Photo Photolytic Stress (e.g., UV light) Parent->Photo DP1 2-Hydroxy-8-methylquinoline Acid->DP1 Base->DP1 DP2 This compound-N-oxide Oxidation->DP2 Thermal->DP1 DP3 Ring-Opened Products Thermal->DP3 DP4 Other Minor Degradants Photo->DP4 Analysis HPLC Analysis (Separation and Quantification) DP1->Analysis DP2->Analysis DP3->Analysis DP4->Analysis

References

Methodological & Application

Application Notes: 2-Ethoxy-8-methylquinoline as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a significant class of fluorescent probes for the detection of various metal ions due to their inherent photophysical properties and strong chelating abilities. The fluorescence of the quinoline moiety is often quenched in its free form but can be significantly enhanced upon complexation with specific metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" fluorescence response provides a sensitive and selective method for metal ion detection. This document outlines the application and protocols for a novel, albeit hypothetically proposed, fluorescent probe, 2-Ethoxy-8-methylquinoline, for the detection of metal ions, drawing parallels from the well-established behavior of analogous quinoline-based sensors. The structural features of this compound, specifically the electron-donating ethoxy and methyl groups, are anticipated to modulate its photophysical properties and selectivity towards certain metal ions.

Principle of Detection

The proposed sensing mechanism for this compound relies on the principle of Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the lone pair of electrons on the quinoline nitrogen atom can lead to non-radiative decay pathways, resulting in weak fluorescence. Upon binding to a target metal ion, the nitrogen atom and the ether oxygen of the ethoxy group can act as a bidentate ligand, forming a rigid five-membered chelate ring. This complexation restricts intramolecular rotation and inhibits the non-radiative decay processes, leading to a significant enhancement in the fluorescence quantum yield and a detectable "turn-on" fluorescent signal. The intensity of this fluorescence is expected to be proportional to the concentration of the metal ion, allowing for quantitative analysis.

Quantitative Data Summary

The following table summarizes the anticipated performance of this compound as a fluorescent probe for a selection of metal ions. These values are hypothetical and based on typical data reported for similar quinoline-based fluorescent sensors.

Target IonLimit of Detection (LOD)Linear RangeQuantum Yield (Φ) (Free)Quantum Yield (Φ) (Bound)Stoichiometry (Probe:Ion)Response Time
Zn²⁺15 nM0.1 - 10 µM~0.02~0.451:1< 1 minute
Cd²⁺50 nM0.5 - 25 µM~0.02~0.301:1< 2 minutes
Ni²⁺1.2 µM2 - 50 µM~0.02~0.151:1< 5 minutes
Cu²⁺800 nM1 - 75 µM~0.02Quenched1:1< 1 minute

Experimental Protocols

I. Synthesis of this compound

This proposed synthesis is a two-step process starting from the commercially available 2-chloro-8-methylquinoline.

Materials:

  • 2-chloro-8-methylquinoline

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1 equivalent) to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloro-8-methylquinoline (1 equivalent) dissolved in a minimal amount of anhydrous ethanol.

  • Reaction: Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add deionized water and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. General Protocol for Metal Ion Detection using Fluorescence Spectroscopy

Materials:

  • Stock solution of this compound (1 mM in acetonitrile or DMSO)

  • Stock solutions of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, Cd(ClO₄)₂, NiCl₂, CuCl₂) (10 mM in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of this compound (e.g., 10 µM) in the buffer solution. The final concentration of the organic solvent from the stock solution should be kept minimal (e.g., <1% v/v).

  • Initial Fluorescence Measurement: Transfer 3 mL of the probe solution into a quartz cuvette and record its initial fluorescence spectrum. Determine the optimal excitation wavelength by first recording an absorption spectrum and then an excitation spectrum.

  • Fluorometric Titration:

    • To the cuvette containing the probe solution, add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion.

    • After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 1-5 minutes).

    • Record the fluorescence emission spectrum after each addition.

  • Selectivity Study:

    • To separate cuvettes containing the probe solution (10 µM), add a solution of the target metal ion (e.g., 5 equivalents) and solutions of various interfering metal ions at the same concentration.

    • Record the fluorescence spectra and compare the fluorescence intensity changes.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a calibration curve.

    • Determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.

    • The binding stoichiometry can be determined using a Job's plot by varying the mole fraction of the probe and the metal ion while keeping the total concentration constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS) synthesis->purification stock_prep Prepare Stock Solutions (Probe & Metal Ions) purification->stock_prep probe_sol Prepare Probe Working Solution (e.g., 10 µM in Buffer) stock_prep->probe_sol initial_scan Record Initial Fluorescence Spectrum probe_sol->initial_scan selectivity Selectivity Test with Interfering Ions probe_sol->selectivity titration Fluorometric Titration with Target Metal Ion initial_scan->titration calibration Generate Calibration Curve titration->calibration stoichiometry Determine Binding Stoichiometry (Job's Plot) titration->stoichiometry lod Calculate LOD & Linear Range calibration->lod

Caption: Experimental workflow for metal ion detection.

Signaling_Pathway cluster_probe Probe State cluster_complex Complex State cluster_mechanism Mechanism Free_Probe This compound (Weak Fluorescence) Complex Probe-Metal Ion Complex (Strong Fluorescence) Free_Probe->Complex Chelation Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Binding Mechanism_Desc Chelation-Enhanced Fluorescence (CHEF): - Inhibition of non-radiative decay - Increased structural rigidity

Caption: Signaling pathway of the fluorescent probe.

Application of 2-Ethoxy-8-methylquinoline in Organic Synthesis: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in organic synthesis, renowned for their wide-ranging applications in medicinal chemistry and materials science. The quinoline nucleus is a key pharmacophore in numerous clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the quinoline ring allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in drug discovery.[5]

This document focuses on the synthetic utility of 2-Ethoxy-8-methylquinoline , a derivative with potential as a versatile building block in the construction of more complex molecular architectures. While specific, direct applications of this compound are not extensively documented in publicly available literature, its structural features—an accessible quinoline nitrogen, an ethoxy group at the electron-deficient 2-position, and a methyl group at the 8-position—suggest several potential applications in organic synthesis. This application note will, therefore, provide a detailed overview of the plausible synthetic transformations and protocols based on the known reactivity of analogous quinoline systems.

Potential Synthetic Applications

Based on the reactivity of similar quinoline derivatives, this compound can be envisioned as a valuable precursor in a variety of organic transformations. The electron-donating ethoxy group at the 2-position can influence the regioselectivity of electrophilic substitution reactions, while the 8-methyl group is amenable to functionalization.

C-H Activation and Functionalization of the 8-Methyl Group

The 8-methyl group of the quinoline scaffold can be a site for C(sp³)-H bond activation, a powerful strategy for direct functionalization. Transition metal-catalyzed reactions, particularly with palladium or rhodium, have been successfully employed for the C-H amination, alkenylation, and arylation of 8-methylquinolines.

Logical Workflow for C-H Functionalization:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start This compound reaction Transition Metal Catalyst (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) + Reagent (e.g., Azide, Alkene, Aryl Halide) start->reaction C-H Activation product 8-Functionalized Quinoline Derivative reaction->product New C-X Bond Formation (X = N, C)

Caption: C-H activation workflow for 8-methylquinoline derivatives.

Experimental Protocol: Hypothetical Ruthenium-Catalyzed C(sp³)-H Amidation

This protocol is adapted from established procedures for the amidation of 8-methylquinolines.

Materials:

  • This compound

  • Sulfonyl azide (e.g., tosyl azide)

  • [(p-cymene)RuCl₂]₂

  • AgSbF₆

  • 1,2-Dichloroethane (DCE)

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), sulfonyl azide (1.2 mmol), [(p-cymene)RuCl₂]₂ (0.025 mmol, 2.5 mol%), and AgSbF₆ (0.1 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed 1,2-dichloroethane (3 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-(aminomethyl)quinoline derivative.

Expected Outcome:

This reaction is expected to yield the corresponding N-sulfonylated 8-(aminomethyl)-2-ethoxyquinoline. The yield and purity would need to be determined experimentally.

Table 1: Hypothetical Reaction Parameters for C-H Amidation

EntryCatalyst (mol%)Additive (mol%)SolventTemperature (°C)Time (h)Expected Yield (%)
1[(p-cymene)RuCl₂]₂ (2.5)AgSbF₆ (10)DCE801270-85
2[RhCp*Cl₂]₂ (2.0)AgOAc (20)t-AmylOH1002465-80

Note: The expected yields are based on reported values for similar substrates and would require experimental verification for this compound.

Nucleophilic Aromatic Substitution at the 2-Position

The 2-ethoxy group on the quinoline ring can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly after activation of the quinoline nitrogen (e.g., by N-oxidation). This would allow for the introduction of various nucleophiles at the 2-position.

Experimental Workflow for SNAr:

G A This compound B Activation (e.g., m-CPBA) A->B Oxidation C This compound N-oxide B->C D Nucleophile (e.g., R-NH₂, R-OH, R-SH) C->D SNAr Reaction E 2-Substituted-8-methylquinoline D->E

Caption: Workflow for nucleophilic substitution at the 2-position.

Experimental Protocol: Hypothetical N-Oxidation and Amination

This protocol is based on general procedures for the modification of 2-alkoxyquinolines.

Step 1: N-Oxidation

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 mmol) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound N-oxide.

Step 2: Nucleophilic Substitution with an Amine

  • Dissolve the crude this compound N-oxide (1.0 mmol) and the desired primary or secondary amine (2.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or dioxane (5 mL).

  • Add a base, such as potassium carbonate (2.0 mmol).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 2: Hypothetical SNAr Reaction Scope

EntryNucleophileBaseSolventTemperature (°C)Expected Product
1AnilineK₂CO₃DMF1202-(Phenylamino)-8-methylquinoline
2MorpholineCs₂CO₃Dioxane1104-(8-Methylquinolin-2-yl)morpholine
3Sodium methoxide-MeOHReflux2-Methoxy-8-methylquinoline

Conclusion

While direct, documented applications of this compound in organic synthesis are sparse, its chemical structure suggests significant potential as a versatile building block. The protocols and workflows outlined in this application note, derived from the established chemistry of analogous quinoline derivatives, provide a solid foundation for researchers to explore its utility in C-H functionalization, nucleophilic substitution, and other transformations. Experimental validation of these proposed reactions will be crucial in unlocking the full synthetic potential of this promising quinoline derivative for applications in drug discovery and materials science.

References

Application Notes and Protocols: 2-Ethoxy-8-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Ethoxy-8-methylquinoline as a versatile building block in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring an ethoxy group at the 2-position and a methyl group at the 8-position, offers unique steric and electronic properties for the design of novel therapeutic agents.

Introduction to this compound

This compound is a derivative of the quinoline heterocyclic system. The presence of the ethoxy group at the 2-position can influence the molecule's lipophilicity and metabolic stability, while the methyl group at the 8-position can provide a handle for further functionalization or modulate the compound's interaction with biological targets. This building block serves as a valuable starting material for the synthesis of a diverse library of compounds for screening and lead optimization in drug discovery programs.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold can be achieved through various organic reactions. A common strategy involves the modification of the quinoline core or the introduction of substituents at available positions.

General Procedure for Synthesis of 8-Alkoxy-2-methylquinoline Derivatives

A general method for the synthesis of 8-alkoxy-2-methylquinoline derivatives involves the alkylation of 8-hydroxy-2-methylquinoline.[1]

Protocol:

  • To a solution of 8-hydroxy-2-methylquinoline (1 equivalent) in a suitable solvent such as DMF (10 mL), add a base like potassium carbonate (K2CO3).

  • Add the corresponding alkyl halide (e.g., ethyl iodide for this compound) (1 equivalent).

  • Stir the reaction mixture at an appropriate temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., chloroform).

  • Wash the organic layer with a sodium carbonate solution and dry it over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the desired 8-alkoxy-2-methylquinoline derivative.

A pale yellow solid of 8-Ethoxy-2-methylquinoline can be obtained with a yield of 90%.[1]

Applications in Medicinal Chemistry

Derivatives of the quinoline scaffold have shown significant promise in various therapeutic areas. The following sections highlight potential applications of this compound as a building block.

Anticancer Activity

Quinoline derivatives are known to possess anticancer properties.[2][3] For instance, 8-hydroxy-2-quinolinecarbaldehyde has demonstrated in vitro cytotoxicity against several human cancer cell lines.[4] The structural similarity of this compound suggests that its derivatives could also exhibit antitumor activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, Hep3B) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data on Related Quinoline Derivatives:

CompoundCancer Cell LineIC50 (µg/mL)Reference
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5-25[4]
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25±0.034[4]
Kinase Inhibition

Many quinoline-based compounds have been identified as potent kinase inhibitors, which are crucial targets in cancer therapy.[5][6][7] The this compound scaffold can be utilized to design novel kinase inhibitors.

Logical Workflow for Kinase Inhibitor Drug Discovery:

G A Building Block (this compound) B Library Synthesis (Derivative Generation) A->B C High-Throughput Screening (Kinase Panel) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vitro & In Vivo Efficacy Studies E->F G Preclinical Development F->G

Caption: A logical workflow for kinase inhibitor discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase and Substrate Preparation: Prepare a solution of the target kinase and its specific substrate in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a microplate, mix the kinase, substrate, ATP, and the test compound. Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Use a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) to measure the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

Quantitative Data on Quinoline-Based Kinase Inhibitors:

CompoundTarget KinaseIC50 (µM)Reference
Compound 6c (quinazoline-isatin hybrid)CDK20.183 ± 0.01[5]
Compound 6c (quinazoline-isatin hybrid)EGFR0.083 ± 0.005[5]
Compound 6c (quinazoline-isatin hybrid)VEGFR-20.076 ± 0.004[5]
Compound 6c (quinazoline-isatin hybrid)HER20.138 ± 0.07[5]
Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[8][9][10] The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow the target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Quantitative Data on Antimicrobial Activity of a Quinoline Derivative:

CompoundOrganismMIC (µg/mL)Reference
PH176 (8-hydroxyquinoline derivative)Methicillin-resistant Staphylococcus aureus (MRSA)MIC50: 16, MIC90: 32[11]

Signaling Pathway Visualization

While specific signaling pathways directly modulated by this compound are not yet elucidated, a general representation of a kinase-inhibitor-mediated pathway interruption is provided below.

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C D Cell Proliferation, Survival, Angiogenesis C->D E This compound Derivative (Kinase Inhibitor) E->B Inhibition

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

References

Application Notes and Protocols for 2-Ethoxy-8-methylquinoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticancer activities of 2-Ethoxy-8-methylquinoline derivatives. Due to a lack of specific experimental data on this particular class of compounds in the available scientific literature, this document leverages extensive research on structurally related quinoline derivatives, including 2-aminoquinoline and 8-alkoxy/hydroxyquinoline derivatives.[1] The provided protocols and data serve as a foundational guide for the synthesis and evaluation of this compound derivatives as potential anticancer agents.

Overview of Anticancer Potential

Quinoline derivatives have emerged as a promising class of compounds in the search for novel anticancer drugs.[2] Their diverse chemical structures and biological activities have demonstrated significant potential in cancer therapy.[2] The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with multiple cellular processes crucial for the survival and proliferation of cancer cells.[1] These mechanisms include the induction of apoptosis (programmed cell death), disruption of cell migration, inhibition of angiogenesis, modulation of nuclear receptor responsiveness, and cell cycle arrest.[3]

Structurally related compounds to this compound have shown cytotoxic effects across a wide range of cancer cell lines.[1] For instance, the introduction of a hydroxyl group at the 8th position of the quinoline ring has been shown to have a prominent positive antitumor effect.[4]

Quantitative Data on Related Quinoline Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of structurally related quinoline derivatives against various human cancer cell lines. This data provides a benchmark for the potential efficacy of novel this compound derivatives.

Table 1: Cytotoxicity of 8-Hydroxyquinoline and Related Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeMDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 µg/mL[4][5]
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25±0.034 µg/mL[4][5]
[Pt(QCl)Cl2]·CH3OH (YLN1)MDA-MB-2315.49 ± 0.14[6]
[Pt(QBr)Cl2]·CH3OH (YLN2)MDA-MB-2317.09 ± 0.24[6]
8-hydroxyquinoline-coated graphene oxideMCF-7Not specified[7]

Table 2: Cytotoxicity of Other Substituted Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
DFIQNSCLC4.16 (24h), 2.31 (48h)[8]
4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ)COLO 20515[9]
AK-3 (Morpholine substituted quinazoline)A54910.38 ± 0.27[10]
AK-3 (Morpholine substituted quinazoline)MCF-76.44 ± 0.29[10]
AK-3 (Morpholine substituted quinazoline)SHSY-5Y9.54 ± 0.15[10]
AK-10 (Morpholine substituted quinazoline)A5498.55 ± 0.67[10]
AK-10 (Morpholine substituted quinazoline)MCF-73.15 ± 0.23[10]
AK-10 (Morpholine substituted quinazoline)SHSY-5Y3.36 ± 0.29[10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the anticancer activity of this compound derivatives, based on protocols used for similar compounds.

Synthesis of 8-Alkoxy-2-methylquinoline Derivatives

This protocol describes a general method for the synthesis of 8-alkoxy-substituted quinaldine derivatives, which can be adapted for this compound.[4]

Materials:

  • 8-hydroxy-2-methylquinoline

  • Alkyl halide (e.g., ethyl bromide for 2-ethoxy)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Sodium carbonate (Na2CO3)

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 8-hydroxy-2-methylquinoline and the corresponding alkyl halide in DMF.

  • Add K2CO3 to the solution and stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with a Na2CO3 solution.

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using silica gel column chromatography to obtain the pure 8-alkoxy-2-methylquinoline derivative.[11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (untreated) group and determine the IC50 value by plotting the percentage of viability against the compound concentration.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of the this compound derivative for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound derivative

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the this compound derivative for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend them in a solution containing RNase A and PI.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in the anticancer activity of quinoline derivatives.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed cells in 96-well plate B Treat with this compound derivative A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization buffer E->F G Measure absorbance F->G H Calculate IC50 value G->H G cluster_pathway Apoptosis Induction Pathway Quinoline This compound Derivative p53 p53 Activation Quinoline->p53 Bax Bax Upregulation p53->Bax + Bcl2 Bcl-2 Downregulation p53->Bcl2 - Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Antimicrobial Screening of 2-Ethoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of 2-Ethoxy-8-methylquinoline, a novel quinoline derivative. The information presented is intended to guide researchers in evaluating its efficacy against a panel of pathogenic bacteria.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antimalarial properties.[1][2][3] The core structure of quinoline offers a versatile scaffold for chemical modifications to enhance potency and selectivity against microbial targets. This compound is a synthetic derivative designed to explore novel structure-activity relationships in the quest for new antimicrobial agents to combat the growing threat of antibiotic resistance.[4][5]

The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[6][7][8][9] By targeting these enzymes, quinolones induce breaks in the bacterial chromosome, leading to cell death.[6][9] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is the main target in several Gram-positive bacteria.[6][7][8]

This document outlines the standardized methodologies for determining the in vitro antimicrobial activity of this compound, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives

The following tables summarize the antimicrobial efficacy of various quinoline derivatives against a panel of pathogenic bacteria, providing a reference for the expected activity of novel compounds like this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

Table 1: In Vitro Antibacterial Activity of Novel Quinoline Derivatives against Gram-Positive Bacteria

Compound/DrugStaphylococcus aureus (MRSA)Staphylococcus epidermidisEnterococcus faecalis (VRE)
Quinoline Derivative 1 [11]12ND3.0
Quinoline Derivative 2 [11]3.03.03.0
8-hydroxyquinoline derivative (PH176) [12]16 (MIC₅₀)NDND
HT61 (quinoline derivative) [13]Effective against biofilmsNDND
Vancomycin 1-21-41-4
Ciprofloxacin 0.5-20.25-11-4

ND: Not Determined. MIC values are illustrative and sourced from various studies on different quinoline derivatives.

Table 2: In Vitro Antibacterial Activity of Novel Quinoline Derivatives against Gram-Negative Bacteria

Compound/DrugEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
Quinoline-Sulfonamide Hybrid (QS3) [10]12864ND
Quinoline Derivative (Compound 12) [5]Better than referenceNDND
Quinoline-based hybrid (7b) [14]≥50ND50
Ciprofloxacin 0.015-0.120.25-10.015-0.12
Gentamicin 0.25-10.5-20.25-1

ND: Not Determined. MIC values are illustrative and sourced from various studies on different quinoline derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][14][15]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the procedure for determining the MIC of this compound against pathogenic bacteria.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Spectrophotometer

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the stock solution of this compound to the first well of each row to achieve the highest desired test concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.[10]

    • This will create a gradient of decreasing concentrations of the test compound.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.[10]

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[10][11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain whether the compound is bacteriostatic or bactericidal.

Materials:

  • Microtiter plates from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Signaling Pathway: Mechanism of Action of Quinolone Antibiotics

quinolone_mechanism cluster_bacterium Bacterial Cell quinolone This compound cell_wall Cell Wall/ Membrane quinolone->cell_wall Enters cell dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits dna_damage DNA Strand Breaks dna_gyrase->dna_damage stabilizes cleavage complex topoisomerase_iv->dna_damage stabilizes cleavage complex dna Bacterial DNA dna_replication DNA Replication & Supercoiling dna->dna_replication dna_replication->dna_gyrase relieves supercoiling dna_replication->topoisomerase_iv decatenates replicated DNA cell_death Bacterial Cell Death dna_damage->cell_death leads to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well plate prep_compound->serial_dilution inoculate Inoculate Plates with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture_mbc Subculture from clear wells onto agar plates read_mic->subculture_mbc incubate_mbc Incubate at 37°C for 18-24h subculture_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

References

Application Notes and Protocols for 2-Ethoxy-8-methylquinoline and its Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antifungal properties. This document provides detailed application notes and experimental protocols for the investigation of the antifungal potential of 2-Ethoxy-8-methylquinoline and its structural analogs. The information compiled herein is intended to guide researchers in the screening, characterization, and mechanistic evaluation of these compounds as potential novel antifungal therapeutics. While specific data for this compound is limited in publicly available literature, the following sections summarize the antifungal activity of closely related analogs and provide standardized methodologies for their evaluation.

Data Presentation: Antifungal Activity of 2-Methyl-8-quinolinol and 2-Chloro-8-methylquinoline Analogs

The antifungal efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for analogs of this compound against various fungal pathogens.

Table 1: Antifungal Activity of 2-Methyl-8-quinolinol Derivatives

CompoundFungal StrainMIC (μg/mL)
5,7-dichloro-2-methyl-8-quinolinolAspergillus niger1.0
Trichophyton mentagrophytes0.5
5,7-dibromo-2-methyl-8-quinolinolAspergillus niger1.0
Trichophyton mentagrophytes0.5
5-iodo-2-methyl-8-quinolinolAspergillus niger10.0
Trichophyton mentagrophytes5.0

Data synthesized from available literature on 2-methyl-8-quinolinol derivatives for illustrative purposes.

Table 2: Antifungal Activity of N-[(2-chloro-8-methylquinolin-3-yl)methyl] Amine Derivatives

CompoundAspergillus niger MTCC 281 (% Inhibition at 100 μg/mL)Aspergillus flavus MTCC 277 (% Inhibition at 100 μg/mL)Monascus purpureus MTCC 369 (% Inhibition at 100 μg/mL)Penicillium citrinum NCIM 768 (% Inhibition at 100 μg/mL)
4b65626866
4c68657068
4d70687270
4e72707573
4i66646967
4o69677169

Data represents the percentage of growth inhibition at a concentration of 100 μg/mL for various amine derivatives of 2-chloro-8-methylquinoline[1].

Experimental Protocols

Detailed methodologies for the evaluation of antifungal properties of this compound and its analogs are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of the test compounds against fungal isolates.

Materials:

  • Test compounds (this compound and its analogs)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to achieve a starting concentration for serial dilutions.

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), culture the organism on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For molds (Aspergillus spp.), culture the organism on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Broth Microdilution Assay:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting concentration of the test compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

Protocol 2: Investigation of Mechanism of Action - Cell Membrane Integrity Assay

This protocol helps to determine if the antifungal compounds disrupt the fungal cell membrane, leading to leakage of intracellular components.

Materials:

  • Fungal suspension at mid-logarithmic phase

  • Test compound at MIC concentration

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Fungal Cell Preparation:

    • Grow the fungal cells in a suitable broth medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with sterile PBS.

    • Resuspend the cells in PBS to a defined concentration.

  • Treatment with Test Compound:

    • Incubate the fungal cell suspension with the test compound at its MIC for different time intervals (e.g., 0, 1, 2, 4, 8 hours) at 35°C with gentle agitation.

    • Include a negative control (cells in PBS without the compound) and a positive control (cells treated with a known membrane-disrupting agent like 0.1% Triton X-100).

  • Measurement of Cellular Leakage:

    • At each time point, centrifuge the samples to pellet the fungal cells.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer.

  • Data Analysis:

    • An increase in the absorbance at 260 nm and 280 nm in the supernatant of the treated samples compared to the negative control indicates damage to the cell membrane and leakage of intracellular contents.

Potential Antifungal Mechanisms and Signaling Pathways

The precise mechanism of action for this compound is yet to be fully elucidated. However, based on studies of related quinoline derivatives, several potential mechanisms can be proposed. These include the disruption of the fungal cell wall and cell membrane integrity, and the potential inhibition of key metabolic pathways such as ergosterol biosynthesis.

Antifungal_Mechanism_of_Quinoline_Derivatives cluster_compound This compound Analog cluster_fungal_cell Fungal Cell Compound Quinoline Analog CellWall Cell Wall Compound->CellWall Disruption CellMembrane Cell Membrane Compound->CellMembrane Increased Permeability Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition CellDeath Fungal Cell Death CellWall->CellDeath Leads to CellMembrane->CellDeath Leads to Ergosterol->CellMembrane Essential for Membrane Integrity Ergosterol->CellDeath Inhibition leads to

Caption: Proposed antifungal mechanisms of this compound analogs.

The above diagram illustrates the potential points of intervention for quinoline-based antifungal agents within a fungal cell. These compounds may exert their antifungal effects by compromising the structural integrity of the cell wall, leading to cell lysis. Alternatively, they may increase the permeability of the cell membrane, causing leakage of essential intracellular components. Another plausible mechanism is the inhibition of the ergosterol biosynthesis pathway, which is crucial for maintaining the fluidity and function of the fungal cell membrane. The disruption of any of these critical cellular processes can ultimately lead to fungal cell death. Further research is necessary to delineate the specific signaling pathways and molecular targets of this compound and its analogs.

References

Application Notes and Protocols: 2-Ethoxy-8-methylquinoline in the Development of New Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health threat, with the continuous emergence of drug-resistant Plasmodium strains necessitating the development of novel antimalarial agents. Quinoline-containing compounds have historically been a cornerstone of antimalarial chemotherapy.[1][2] This document provides detailed application notes and protocols for the investigation of 2-Ethoxy-8-methylquinoline, a synthetic quinoline derivative, as a potential lead compound in antimalarial drug discovery.

The rationale for investigating this compound is based on the established antimalarial activity of the quinoline scaffold.[3][4] Modifications to the quinoline core, such as the introduction of an ethoxy group at position 2 and a methyl group at position 8, may offer an improved therapeutic profile, potentially overcoming existing resistance mechanisms and enhancing efficacy. These substitutions can influence the compound's lipophilicity, basicity, and steric interactions with its biological target.

Proposed Mechanism of Action

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[5][6] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme.[6] The parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin.[7] It is hypothesized that this compound, due to its basic nature, accumulates in the acidic digestive vacuole of the parasite.[7] There, it may cap the growing hemozoin crystal, preventing further polymerization and leading to the buildup of toxic free heme, which ultimately results in parasite death.[6]

Antimalarial Mechanism of this compound Proposed Mechanism of Action of this compound cluster_erythrocyte Infected Erythrocyte cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Lysis Heme->ParasiteDeath Accumulation & Toxicity Drug This compound DrugAccumulation Drug Accumulation Drug->DrugAccumulation Enters Vacuole HemeDrugComplex Heme-Drug Complex DrugAccumulation->HemeDrugComplex Binds to Heme HemeDrugComplex->Heme Inhibits Polymerization

Caption: Proposed mechanism of action for this compound.

Synthesis Protocol

The following is a proposed synthetic route for this compound, based on established quinoline synthesis methodologies.

Synthesis Workflow for this compound Synthesis Workflow Start Starting Materials: 2-Amino-3-methylphenol Ethyl Acetoacetate Step1 Combes Quinoline Synthesis: Condensation & Cyclization Start->Step1 Intermediate1 8-Methyl-2-hydroxyquinoline Step1->Intermediate1 Step2 Williamson Ether Synthesis: Alkylation with Ethyl Iodide Intermediate1->Step2 Product This compound Step2->Product Purification Purification: Column Chromatography Product->Purification Analysis Characterization: NMR, Mass Spectrometry Purification->Analysis

Caption: Proposed synthesis workflow for this compound.

Materials:

  • 2-Amino-3-methylphenol

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethyl iodide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of 8-Methyl-2-hydroxyquinoline:

    • In a round-bottom flask, combine 2-amino-3-methylphenol and ethyl acetoacetate in the presence of a catalytic amount of polyphosphoric acid.

    • Heat the mixture at 150°C for 2 hours.[8]

    • Allow the reaction to cool to room temperature and then pour it into a beaker of ice water.

    • Neutralize the solution with saturated sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield 8-methyl-2-hydroxyquinoline.

  • Synthesis of this compound:

    • To a solution of 8-methyl-2-hydroxyquinoline in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add ethyl iodide dropwise and continue stirring at room temperature for 12 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

    • Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antimalarial Activity Screening

This protocol describes the in vitro assessment of the antiplasmodial activity of this compound against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of Plasmodium falciparum.[9][10]

In Vitro Screening Workflow In Vitro Antimalarial Screening Workflow Start P. falciparum Culture (3D7 & K1 strains) Step2 Incubate Parasites with Drug (72 hours) Start->Step2 Step1 Prepare Drug Dilutions of This compound Step1->Step2 Step3 SYBR Green I Assay Step2->Step3 Step4 Measure Fluorescence Step3->Step4 Analysis Calculate IC50 Values Step4->Analysis SI Calculate Selectivity Index (SI) Analysis->SI Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Cytotoxicity->SI

Caption: Workflow for in vitro antimalarial and cytotoxicity screening.

Materials:

  • Chloroquine-sensitive (3D7) and -resistant (K1) P. falciparum strains

  • Human O+ erythrocytes

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Chloroquine and artesunate (as control drugs)

  • This compound (dissolved in DMSO)

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes at 2% hematocrit in supplemented RPMI 1640 medium.

  • Prepare serial dilutions of this compound and control drugs in a 96-well plate.

  • Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate for 1 hour in the dark at room temperature.

  • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curves.[10]

In Vitro Cytotoxicity Assay

Materials:

  • Human hepatocellular carcinoma (HepG2) cell line

  • DMEM medium supplemented with 10% fetal bovine serum and antibiotics

  • Resazurin sodium salt

  • Doxorubicin (as a positive control)

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of this compound to the cells.

  • Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add resazurin solution to each well and incubate for 4 hours.

  • Measure fluorescence to determine cell viability.

  • Calculate the 50% cytotoxic concentration (CC₅₀).

  • The selectivity index (SI) is calculated as the ratio of CC₅₀ to IC₅₀.

Hypothetical In Vitro Activity Data

The following table presents hypothetical in vitro activity data for this compound and its analogs, based on typical values observed for promising quinoline derivatives.

CompoundP. falciparum 3D7 IC₅₀ (nM)P. falciparum K1 IC₅₀ (nM)HepG2 CC₅₀ (µM)Selectivity Index (SI)
This compound 4560>20>444
Analog A (2-Methoxy-8-methyl)80110>20>250
Analog B (2-Ethoxy-8-chloro)304015500
Chloroquine20350>50>2500
Artesunate56>50>10000

In Vivo Antimalarial Efficacy (Mouse Model)

This protocol describes the 4-day suppressive test in a Plasmodium berghei-infected mouse model to evaluate the in vivo efficacy of this compound.[9]

Materials:

  • Swiss albino mice

  • Plasmodium berghei (ANKA strain)

  • Phosphate-buffered saline (PBS)

  • Vehicle (e.g., 7% Tween 80, 3% ethanol in water)

  • Chloroquine (as a positive control)

  • Giemsa stain

Procedure:

  • Infect mice intravenously with 1x10⁷ P. berghei-parasitized erythrocytes.

  • Two hours post-infection, orally administer the first dose of this compound (e.g., at 10, 30, and 100 mg/kg/day).

  • Administer the drug once daily for four consecutive days.

  • On day 5, collect blood from the tail vein and prepare thin blood smears.

  • Stain the smears with Giemsa and determine the parasitemia level by light microscopy.

  • Calculate the percentage of parasitemia suppression relative to the vehicle-treated control group.

Hypothetical In Vivo Efficacy Data

The following table presents hypothetical in vivo efficacy data for this compound.

CompoundDose (mg/kg/day)Parasitemia Suppression (%)
This compound 1045
3078
10095
Chloroquine20100

Conclusion

This compound represents a promising scaffold for the development of new antimalarial agents. The protocols outlined in this document provide a framework for its synthesis, in vitro screening, and in vivo evaluation. The hypothetical data suggest that this compound could exhibit potent activity against both drug-sensitive and drug-resistant strains of P. falciparum with a favorable safety profile. Further investigation and lead optimization studies are warranted to fully elucidate its therapeutic potential.

References

Application Notes: Investigating 2-Ethoxy-8-methylquinoline as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities.[1][2] Various substituted quinolines have been identified as potent inhibitors of several key enzymes, making them promising scaffolds for drug discovery.[3][4][5] For instance, different quinoline-based molecules have shown inhibitory activity against enzymes such as DNA methyltransferases (DNMTs), epidermal growth factor receptor (EGFR), HER-2, and DNA gyrase.[3][4][5][6]

While direct inhibitory action by 2-Ethoxy-8-methylquinoline on a specific enzyme is not yet extensively documented in publicly available literature, its structural similarity to other biologically active quinolines suggests its potential as a subject for enzyme inhibition screening. These application notes provide a generalized framework and protocols for researchers to evaluate this compound or similar novel quinoline compounds as potential inhibitors of a specific enzyme, using DNA Methyltransferase (DNMT) as a representative example.

Data Presentation: Summarizing Enzyme Inhibition Activity

Effective evaluation of a potential inhibitor requires clear and concise presentation of quantitative data. The following table provides a standardized format for summarizing the results of enzyme inhibition assays, allowing for easy comparison between the test compound, a known inhibitor (positive control), and a negative control.

Table 1: Hypothetical Enzyme Inhibition Data for this compound against DNMT1

CompoundTarget EnzymeConcentration Range Tested (µM)IC50 (µM)Inhibition Mechanism
This compoundDNMT10.1 - 100TBDTBD
SGI-1027 (Control)[3]DNMT10.1 - 100~5-10Competitive
DMSO (Vehicle Control)DNMT1N/AN/AN/A

TBD: To Be Determined; N/A: Not Applicable.

Experimental Protocols

The following are generalized protocols for determining the in vitro inhibitory activity of a test compound like this compound against a representative enzyme, DNMT.

Protocol 1: In Vitro DNA Methyltransferase (DNMT) Inhibition Assay

This protocol describes a common method to measure the activity of DNMTs, which can be adapted to screen for inhibitors. The assay measures the incorporation of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) onto a DNA substrate.

Materials:

  • Recombinant human DNMT1 enzyme

  • Test Compound (this compound) dissolved in DMSO

  • Known DNMT inhibitor (e.g., SGI-1027) as a positive control

  • Poly(dI-dC) DNA substrate

  • ³H-labeled S-adenosyl-L-methionine ([³H]-SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

  • Scintillation fluid and scintillation counter

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, poly(dI-dC) DNA substrate, and [³H]-SAM.

  • Aliquot Test Compounds: Serially dilute the this compound stock solution to achieve a range of final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Dispense the diluted compounds, positive control, and vehicle control (DMSO) into separate wells of a 96-well plate.

  • Add Enzyme: Add the recombinant DNMT1 enzyme to each well, except for the "no-enzyme" control wells.

  • Initiate Reaction: Add the reagent mix to all wells to start the methylation reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 5% trichloroacetic acid).

  • Measure Methylation: Transfer the contents of each well onto a filter paper, wash to remove unincorporated [³H]-SAM, and allow to dry.

  • Quantify: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the DNMT activity.

Protocol 2: IC50 Value Determination

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.

Procedure:

  • Perform Inhibition Assay: Conduct the DNMT inhibition assay as described above with a range of concentrations of this compound.

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_background) / (CPM_vehicle - CPM_background))

    • CPM_inhibitor: CPM from wells with the test compound.

    • CPM_vehicle: CPM from wells with the vehicle control (e.g., DMSO).

    • CPM_background: CPM from "no-enzyme" control wells.

  • Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following have been generated using the DOT language to illustrate a typical screening workflow and a relevant biological pathway.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action A Compound Library (e.g., this compound) B Single-Concentration Enzyme Assay A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Assay (Multiple Concentrations) C->D Advance Hits E Calculate IC50 Value D->E F Enzyme Kinetics Studies E->F Characterize Potent Hits G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G

Caption: A generalized workflow for screening and characterizing potential enzyme inhibitors.

G cluster_0 Normal Gene Expression cluster_1 Hypermethylation in Cancer cluster_2 Effect of DNMT Inhibitor A Active Tumor Suppressor Gene B Transcription A->B C Protein Synthesis B->C D Cell Cycle Control C->D E Tumor Suppressor Gene (Promoter Region) G Hypermethylation (Gene Silencing) E->G F DNMTs F->G H No Transcription G->H I Uncontrolled Cell Growth H->I J This compound (Potential Inhibitor) K DNMTs J->K Inhibition L Reactivation of Gene Expression K->L Methylation Blocked

Caption: Simplified pathway of DNMT-mediated gene silencing and its reversal by an inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of a 2-Ethoxy-8-methylquinoline Compound Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the high-throughput screening (HTS) of a 2-Ethoxy-8-methylquinoline compound library to identify and characterize potential therapeutic agents. The protocols herein are designed to be adaptable for various research settings, focusing on cytotoxicity and target-based kinase inhibition assays.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound core represents a promising starting point for the development of novel therapeutics. High-throughput screening (HTS) is an essential tool in drug discovery that enables the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[1] This document outlines protocols for a primary cytotoxicity screen followed by secondary assays to elucidate the mechanism of action, focusing on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[2]

Data Presentation: High-Throughput Screening Cascade for a this compound Library

The following tables present a representative, hypothetical dataset from a high-throughput screening campaign of a 10,000-member this compound analog library. This data illustrates a typical screening funnel, from primary screen to secondary and mechanistic assays.

Table 1: Primary High-Throughput Cytotoxicity Screen

ParameterValue
Library Size10,000
Cell LineA549 (Human Lung Carcinoma)
Assay Format384-well
Compound Concentration10 µM
AssayCellTiter-Glo® Luminescent Cell Viability Assay
Hit Criteria>50% inhibition of cell viability
Hit Rate2.5%
Z'-factor0.78

Table 2: Dose-Response Analysis of Primary Hits

Compound IDIC50 (µM) in A549 Cells
EMQ-0012.5
EMQ-0025.1
EMQ-0031.2
EMQ-0048.7
EMQ-0050.9

Table 3: Secondary Mechanistic Assay - PIM-1 Kinase Inhibition

Compound IDPIM-1 Kinase IC50 (nM)
EMQ-001150
EMQ-00385
EMQ-00545

Table 4: Cellular Target Engagement - p-Akt (Ser473) Inhibition

Compound IDp-Akt (Ser473) IC50 (µM) in A549 Cells
EMQ-0031.5
EMQ-0051.1

Experimental Protocols

Primary High-Throughput Cytotoxicity Screening: CellTiter-Glo® Assay

This protocol is designed for an automated high-throughput screening platform to identify cytotoxic compounds within the this compound library.

Materials:

  • A549 human lung carcinoma cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well white, clear-bottom tissue culture-treated plates

  • This compound compound library (10 mM stocks in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Using an automated liquid handler, dispense 25 µL of A549 cell suspension (e.g., 1,000 cells/well) in RPMI-1640 medium into each well of a 384-well plate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition: Transfer 50 nL of the 10 mM stock solutions of the this compound library compounds, positive control, and negative control into respective wells to achieve a final concentration of 10 µM.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 25 µL of the prepared CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the controls (DMSO as 0% inhibition and a known cytotoxic compound as 100% inhibition). Calculate the percent inhibition for each compound. Hits are typically identified as compounds that exhibit inhibition greater than a predefined threshold (e.g., 50%).

Secondary Assay: PIM-1 Kinase Inhibition (ADP-Glo™ Assay)

This biochemical assay determines the direct inhibitory effect of hit compounds on the activity of PIM-1 kinase.[4]

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., a BAD-derived peptide)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Hit compounds from the primary screen

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate.

  • Enzyme Addition: Dilute the PIM-1 enzyme to the desired concentration in kinase buffer and add 2 µL to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of the PIM-1 substrate peptide and ATP in kinase buffer. Initiate the kinase reaction by adding 2 µL of this solution to each well.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Target Engagement: Western Blot for p-Akt (Ser473)

This assay confirms the inhibition of the PI3K/Akt/mTOR pathway in a cellular context by measuring the phosphorylation status of Akt.

Materials:

  • A549 cells

  • 6-well plates

  • Hit compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the hit compounds for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight at 4°C. After washing, incubate the membrane with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt and GAPDH signals to determine the extent of inhibition.

Visualizations

HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Prioritization cluster_mechanistic Mechanism of Action Studies Library This compound Compound Library (10,000) Primary_Screen Single-Dose (10 µM) Cytotoxicity Screen (A549 Cells, CellTiter-Glo®) Library->Primary_Screen Hits Initial Hits (>50% Inhibition) ~250 Compounds Primary_Screen->Hits Dose_Response Dose-Response Cytotoxicity (IC50 Determination) Hits->Dose_Response Confirmed_Hits Confirmed Hits (IC50 < 10 µM) ~20 Compounds Dose_Response->Confirmed_Hits Biochemical_Assay Biochemical Kinase Assay (e.g., PIM-1, IC50) Confirmed_Hits->Biochemical_Assay Cellular_Assay Cellular Target Engagement (e.g., Western Blot for p-Akt) Confirmed_Hits->Cellular_Assay Lead_Candidates Lead Candidates for Further Development Biochemical_Assay->Lead_Candidates Cellular_Assay->Lead_Candidates

Caption: High-Throughput Screening Workflow for a this compound Library.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes EMQ This compound Derivative EMQ->PI3K Inhibition EMQ->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by a this compound Derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethoxy-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges and optimize the yield of this important quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound is typically not a single-step reaction. It is commonly achieved through a multi-step process. The most prevalent strategies involve the initial construction of a substituted quinoline core, followed by the introduction of the ethoxy group. Two common pathways are:

  • Synthesis via 2-Chloro-8-methylquinoline: This involves first synthesizing 2-chloro-8-methylquinoline, often from 8-methylquinolin-2(1H)-one, and then performing a nucleophilic substitution reaction with sodium ethoxide.

  • Classical Quinoline Syntheses: Building the quinoline ring from an aniline precursor. For this target molecule, a suitable starting material would be o-toluidine (2-methylaniline). Named reactions like the Doebner-von Miller or Combes synthesis can be adapted, followed by functional group manipulation to introduce the 2-ethoxy group.

Q2: My Doebner-von Miller reaction to create the 8-methylquinoline core is resulting in low yields and significant tar formation. How can I mitigate this?

A2: The Doebner-von Miller reaction, which uses an aniline with α,β-unsaturated carbonyl compounds, is known for being exothermic and can produce polymeric side products.[1][2] To optimize this step:

  • Control Reaction Temperature: The reaction is often highly exothermic. It's crucial to add reagents slowly and use an ice bath to manage the temperature, especially during the addition of the acid catalyst.[3] Excessive heat can lead to the decomposition of reactants and increased tar formation.[4]

  • Use a Moderator: Adding a mild oxidizing agent or a moderator can help control the reaction's vigor.

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., hydrochloric acid, sulfuric acid) are critical.[4] Insufficient acid may lead to an incomplete reaction, while excessive amounts can promote polymerization.[4]

  • Consider a Biphasic Medium: To reduce the polymerization of the α,β-unsaturated carbonyl compound, using a biphasic reaction medium can be effective by sequestering the carbonyl compound in an organic phase.[3][5]

Q3: The nucleophilic substitution of 2-chloro-8-methylquinoline with sodium ethoxide is incomplete. What can I do to improve the conversion rate?

A3: Incomplete conversion in this Williamson ether synthesis step can be due to several factors. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: Sodium ethoxide is highly reactive with water. Any moisture in the reaction solvent (typically ethanol) or on the glassware will consume the reagent and reduce the yield. Use absolute ethanol and ensure all glassware is thoroughly dried.

  • Reagent Purity and Stoichiometry: Use freshly prepared or high-quality sodium ethoxide. It's also beneficial to use a slight excess (e.g., 1.5 to 2.5 equivalents) of sodium ethoxide to drive the reaction to completion.[6]

  • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to go to completion.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloro-8-methylquinoline) is no longer visible.

Q4: What are some modern and milder alternatives to the classical synthesis methods?

A4: Modern organic synthesis offers several milder alternatives to traditional, often harsh, quinoline synthesis methods. Transition metal-catalyzed reactions, for example, can provide high yields under less stringent conditions. One such method is the Palladium-catalyzed aza-Wacker oxidative cyclization, which can be used to construct 2-methylquinolines under mild conditions using air as the oxidant.[7][8] While this would still require a subsequent etherification step, the initial quinoline synthesis can be more efficient and selective.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a logical, problem-solving format.

Logical Flow for Troubleshooting Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis of this compound.

G start Low Yield of This compound check_purity Step 1: Verify Purity of Starting Materials (e.g., o-toluidine, 2-chloro-8-methylquinoline) start->check_purity impure Impure check_purity->impure Purity Check purify Action: Purify Starting Materials (Distillation, Recrystallization, Chromatography) impure->purify Yes check_reaction Step 2: Review Reaction Conditions for Key Step (e.g., Quinoline formation or Etherification) impure->check_reaction No end_node Improved Yield purify->end_node condition Conditions Optimal? check_reaction->condition optimize Action: Optimize Parameters - Temperature Control - Anhydrous Conditions - Catalyst/Reagent Stoichiometry - Reaction Time condition->optimize No check_workup Step 3: Analyze Work-up and Purification Procedure condition->check_workup Yes optimize->end_node loss Product Loss During Extraction/Purification? check_workup->loss refine_purification Action: Refine Purification - Adjust pH during extraction - Use alternative chromatography (e.g., HPLC) - Vacuum distillation for final product loss->refine_purification Yes refine_purification->end_node G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Etherification start 8-Methylquinolin-2(1H)-one chlorination Chlorination (e.g., POCl₃) start->chlorination intermediate 2-Chloro-8-methylquinoline chlorination->intermediate etherification Nucleophilic Substitution (Sodium Ethoxide in Ethanol) intermediate->etherification product This compound etherification->product purification Purification (Distillation/Chromatography) product->purification

References

Purification challenges of 2-Ethoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Ethoxy-8-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this and related quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties arise from the inherent basicity of the quinoline nitrogen, the potential for co-eluting impurities from the synthesis, and its susceptibility to degradation on acidic stationary phases. The basic nitrogen can interact strongly with acidic silica gel, leading to significant tailing (streaking) on TLC plates and poor separation during column chromatography.[1]

Q2: My compound is showing significant tailing during column chromatography on silica gel. How can I resolve this?

Tailing is a common issue for quinoline derivatives due to the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[1] To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, into your eluent. This neutralizes the acidic sites on the silica gel.[1]

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel with the eluent that already contains the basic modifier.[1]

Q3: Are there alternatives to silica gel for the chromatographic purification of this compound?

Yes, if issues persist with silica gel, consider using an alternative stationary phase:

  • Alumina: Neutral or basic alumina is an excellent alternative that avoids the acidity issues of silica.[1]

  • Reversed-Phase Silica (C18): If the compound is sufficiently non-polar, reversed-phase chromatography can be a very effective method.[2]

  • Other Stationary Phases: For particularly sensitive compounds, Florisil or cellulose might be suitable options.[1]

Q4: What are the common impurities I should expect from the synthesis of this compound?

Common impurities often include unreacted starting materials (e.g., 2-hydroxy-8-methylquinoline, ethylating agents), byproducts from side reactions, and potentially isomeric impurities depending on the synthetic route. For instance, syntheses starting from substituted anilines can sometimes yield a mixture of isomers which are challenging to separate.[3][4]

Q5: Can I purify this compound by distillation?

Yes, vacuum distillation is a viable method for purifying quinoline bases, especially for removing non-volatile impurities or separating components with sufficiently different boiling points. A patent for the synthesis of 8-methylquinoline describes a final purification step involving distillation at reduced pressure (143° C and 34 mm Hg) to achieve high purity.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Recovery from Silica Gel Column Irreversible adsorption or decomposition of the compound on the acidic stationary phase.1. Deactivate silica gel with triethylamine (0.5-2% in eluent).[1]2. Switch to a neutral or basic stationary phase like alumina.[1]3. Run the column quickly to minimize contact time and consider working at a lower temperature.[1]
Poor Separation of Isomers Isomers have very similar polarities, making separation on standard silica gel difficult.1. Optimize the solvent system in TLC to maximize the difference in Rf values.2. Consider High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for better resolution.[6]3. Derivatization to the picrate or phosphate salt, followed by crystallization and regeneration of the free base, can be an effective classical method.[7]
Product Discoloration (Turns Dark) Oxidation of the quinoline ring, especially if sensitive functional groups are present.1. Perform chromatography under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]2. Add antioxidants like BHT to solvents if compatible.3. Store the purified compound under an inert atmosphere and protect it from light.
Crude Product is a Tar-like Substance Polymerization or side-reactions during synthesis, particularly in harsh conditions like the Skraup synthesis.[8]1. Before attempting purification, try to precipitate the product from the tar by triturating with a non-polar solvent like hexane or ether.2. If the product is stable, vacuum distillation can separate it from polymeric residues.[5]

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel

This protocol describes a standard procedure for purifying basic compounds like this compound on silica gel.

  • Eluent Preparation: Prepare the desired eluent system (e.g., Hexane:Ethyl Acetate) and add 1% triethylamine (NEt₃) by volume.

  • Slurry Preparation: In a beaker, add the calculated amount of silica gel for your column. Add the triethylamine-containing eluent and gently stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with the prepared solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Picrate Salt Formation

This classical method is useful for separating the basic quinoline from non-basic impurities.[7]

  • Salt Formation: Dissolve the crude this compound in a minimum volume of 95% ethanol. In a separate flask, dissolve a stoichiometric amount of picric acid in the minimum volume of hot 95% ethanol.

  • Precipitation: Slowly add the picric acid solution to the quinoline solution. The yellow picrate salt should precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Washing: Filter the yellow crystals, wash them with cold ethanol, and allow them to air-dry.

  • Recrystallization: Recrystallize the picrate salt from a suitable solvent like acetonitrile to improve purity.[7]

  • Liberation of the Free Base: Dissolve the purified picrate salt in a solvent like dimethyl sulfoxide (DMSO). Pass this solution through a short column of basic alumina. The picric acid will be adsorbed onto the alumina.[7]

  • Extraction: Extract the free base from the column effluent using a solvent like n-pentane or diethyl ether.

  • Final Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent. The resulting product can be further purified by vacuum distillation if necessary.[7]

Visualized Workflows

Figure 1: General Purification Workflow for this compound cluster_methods Purification Method crude Crude Product analysis Analyze Purity (TLC, HPLC, GC-MS) crude->analysis decision Impurity Profile? analysis->decision col_chrom Column Chromatography decision->col_chrom Similar Polarity recrys Recrystallization / Salt Formation decision->recrys Non-Basic Impurities distill Vacuum Distillation decision->distill Non-Volatile Impurities final_analysis Analyze Final Purity col_chrom->final_analysis recrys->final_analysis distill->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: General workflow for selecting a purification method.

Figure 2: Troubleshooting Chromatographic Tailing cluster_alternative Alternative Stationary Phase start Compound Tailing on Silica Gel TLC/Column? add_base Add 0.5-2% Triethylamine to Eluent start->add_base Yes success Proceed with Purification start->success No check_resolve Is Tailing Resolved? add_base->check_resolve use_alumina Use Neutral/Basic Alumina check_resolve->use_alumina No use_c18 Use Reversed-Phase (C18) check_resolve->use_c18 No check_resolve->success Yes

Caption: Decision tree for addressing tailing in chromatography.

References

Overcoming solubility issues of 2-Ethoxy-8-methylquinoline in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethoxy-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with this compound in biological assays.

Physicochemical Properties of this compound
PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₂H₁₃NO-
Molecular Weight 187.24 g/mol -
logP (o/w) 3.1Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility Predicted to be lowThe compound is expected to be sparingly soluble in aqueous buffers.
pKa (most basic) 4.5 - 5.5The quinoline nitrogen is weakly basic and can be protonated at acidic pH, potentially increasing solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: Based on its predicted octanol-water partition coefficient (logP) of 3.1, this compound is a lipophilic (hydrophobic) molecule. Such compounds have a strong tendency to avoid water, leading to poor solubility in the aqueous buffers and media used in most biological assays.

Q2: I'm seeing inconsistent results in my cell-based assay. Could this be a solubility issue?

A2: Yes, inconsistent results are a common symptom of poor compound solubility. If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to an underestimation of biological activity and poor reproducibility.

Q3: My this compound precipitated out of its DMSO stock solution upon storage. What should I do?

A3: Precipitation from DMSO stocks can happen for a few reasons. DMSO is hygroscopic, meaning it can absorb water from the air, which can decrease the solubility of hydrophobic compounds. To resolve this, you can try preparing fresh stock solutions before each experiment or storing the stock in small, single-use aliquots to minimize exposure to air and moisture. Gently warming the solution or using a sonicator bath may help redissolve the precipitate, but always visually inspect for complete dissolution before use.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies significantly between cell lines and assay types. As a general guideline, the final DMSO concentration should be kept below 1% (v/v), and for many sensitive cell-based assays, it should be below 0.5% or even 0.1%. It is crucial to determine the tolerance of your specific cell line by running a vehicle control with a range of DMSO concentrations.

Assay TypeTypical DMSO Tolerance
Cell-based assays (general)< 0.5%
Sensitive cell-based assays< 0.1%
Enzyme assays1-5% (highly variable)
Protein binding assays< 2%

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer or media.

This is a frequent challenge known as "solvent shock," where the rapid change from a high-solubility organic solvent (like DMSO) to an aqueous environment causes the compound to crash out of solution.

G cluster_solutions Immediate Solutions cluster_advanced Advanced Strategies start Precipitation Observed (Solvent Shock) lower_conc Lower Final Concentration start->lower_conc Simple Fix serial_dilution Use Serial Dilution start->serial_dilution slow_addition Slow Dropwise Addition with Vortexing start->slow_addition cosolvents Add Co-solvents (e.g., PEG 400, ethanol) start->cosolvents If Simple Fixes Fail cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin ph_adjustment Adjust Buffer pH start->ph_adjustment validate Validate Solubilization Method (Run Vehicle Controls) lower_conc->validate serial_dilution->validate slow_addition->validate cosolvents->validate cyclodextrin->validate ph_adjustment->validate end Proceed with Assay validate->end

Troubleshooting workflow for compound precipitation.
Issue 2: My compound appears soluble initially but precipitates over the course of the assay.

This suggests that the compound's concentration is above its thermodynamic solubility limit, and it is slowly coming out of a supersaturated solution.

  • Solution 1: Lower the Compound Concentration: The most effective solution is to work at a concentration below the compound's thermodynamic solubility in your assay medium.

  • Solution 2: Use a Stabilizer: Surfactants (e.g., Tween-80 at very low concentrations, ~0.01%) or polymers can sometimes help stabilize a supersaturated solution, but these must be tested for interference with the assay.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a method to estimate the maximum concentration of this compound that can be achieved in an aqueous buffer without immediate precipitation.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4), pre-warmed to the experimental temperature.

  • Clear 96-well plate.

  • Plate reader capable of measuring absorbance or a nephelometer.

Methodology:

  • Prepare Dilutions: In the 96-well plate, perform serial dilutions of your DMSO stock into the assay buffer to achieve a range of final compound concentrations (e.g., 200 µM down to 1 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubation: Incubate the plate at room temperature or your experimental temperature for 1-2 hours.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals).

  • Quantitative Measurement (Optional): Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or by using a nephelometer to measure light scattering. An increase in signal compared to the vehicle control indicates precipitation.

  • Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble compounds, forming a water-soluble complex.

G cluster_before Before Complexation cluster_cd Solubilizing Agent cluster_after After Complexation compound_before 2-Ethoxy-8- methylquinoline (Poorly Soluble) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) water_before Water complex Water-Soluble Inclusion Complex

Mechanism of cyclodextrin-mediated solubilization.

Methodology:

  • Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD solutions in your assay buffer (e.g., 1%, 2.5%, 5% w/v).

  • Prepare Compound-CD Mixture: Add the DMSO stock of this compound to each HP-β-CD solution to achieve the desired final compound concentration.

  • Equilibrate: Gently mix and allow the solution to equilibrate for at least 1 hour at room temperature.

  • Assay: Use this solution in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Potential Biological Relevance and Signaling Pathways

Quinoline derivatives are known to interact with various biological targets. In cancer research, a common target for such compounds is the PI3K/Akt/mTOR signaling pathway , which is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4]

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation compound This compound (Potential Inhibitor) compound->pi3k Inhibits compound->mtor Inhibits

Potential inhibition of the PI3K/Akt/mTOR pathway.

When designing experiments, consider that the solubilization method itself should not interfere with the signaling pathway being studied. Always include appropriate vehicle controls to account for any effects of the solvents or excipients used.

References

2-Ethoxy-8-methylquinoline interference in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethoxy-8-methylquinoline Interference

Welcome to the technical support center for addressing potential assay interference from this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues arising from this and structurally related compounds in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence-based assays?

A: Compound interference refers to any instance where a test compound, such as this compound, alters the fluorescence signal of an assay, leading to inaccurate measurements.[1] This can result in either false positives or false negatives, compromising the validity of the experimental data.[1][2] Many small molecules found in screening libraries are intrinsically fluorescent and can interfere with assay performance.[1][2][3][4]

Q2: What are the primary mechanisms of interference for a quinoline-based compound like this compound?

A: Quinoline derivatives can interfere through two main mechanisms:

  • Autofluorescence : The compound itself is fluorescent and emits light when excited, adding to the total signal.[1][5] This can lead to false-positive results, especially in gain-of-signal assays.[1][2] Quinoline autofluorescence is often strongest in the blue-green region of the spectrum.[5]

  • Fluorescence Quenching : The compound absorbs the excitation light intended for the assay's fluorophore or absorbs the light emitted by it.[1][5][6] This leads to a decrease in the detected signal and can be misinterpreted as a biological effect, causing false negatives.[1][7]

Q3: My assay's background signal is unexpectedly high after adding this compound. Is the compound causing this?

A: It is highly likely. An unexpectedly high background signal is a classic indicator of compound autofluorescence.[1][3] The first essential step is to run a control experiment to measure the intrinsic fluorescence of this compound under your specific assay conditions.[1][3]

Q4: How can I mitigate or correct for interference from this compound?

A: Several strategies can be employed:

  • Run Controls : Always include "compound-only" and "vehicle-only" controls to quantify the level of autofluorescence.[3][7]

  • Background Subtraction : For each data point, subtract the signal from the corresponding "compound-only" control well.[5][8]

  • Use Red-Shifted Dyes : Since quinoline interference is often more pronounced at shorter wavelengths (blue-green), switching to fluorophores that excite and emit in the red or far-red spectrum (>600 nm) can significantly reduce interference.[4][5][9][10]

  • Perform Counter-Screens : For any hits identified, a counter-screen using an assay format that lacks the fluorescent reporter can help confirm that the activity is not an artifact of interference.[5][6][8]

Troubleshooting Guide

Issue: You suspect this compound is interfering with your fluorescence assay.

This guide provides a systematic workflow to identify and characterize the nature of the interference.

Logical Workflow for Identifying Assay Interference

cluster_start Start: Suspected Interference cluster_step1 Step 1: Autofluorescence Check cluster_step2 Step 2: Quenching Check cluster_conclusion Conclusion start Suspected Interference with this compound protocol1 Run Protocol 1: Compound-Only Control start->protocol1 decision1 Is there a significant, dose-dependent signal? protocol1->decision1 protocol2 Run Protocol 2: Fluorophore + Compound Control decision1->protocol2 No conclusion_auto Conclusion: Compound is Autofluorescent. Implement mitigation strategies. decision1->conclusion_auto  Yes decision2 Is fluorophore signal significantly reduced? protocol2->decision2 conclusion_quench Conclusion: Compound is Quenching. Correct for effect or use orthogonal assay. decision2->conclusion_quench  Yes conclusion_none Conclusion: No significant interference detected. Investigate other assay parameters. decision2->conclusion_none No

Caption: A logical workflow for identifying the source of assay interference.

Quantitative Data & Spectral Properties

Specific, experimentally-derived fluorescence spectra for this compound are not widely published. However, the properties of related quinoline derivatives provide a strong indication of the spectral regions where interference is likely to occur. Researchers must determine the precise spectral properties experimentally.

Table 1: Fluorescence Properties of Representative Quinoline Derivatives. Note: These values are highly sensitive to the solvent environment, pH, and specific substitutions on the quinoline ring.[5]

CompoundExcitation Max (nm)Emission Max (nm)Solvent
Quinine ~349~461-
Benzo[h]quinoline ~310~367 (neutral), ~416 (protonated)DCM
Quinoline Derivative 1 ~275~400Methanol
Quinoline Derivative 2 ~275~420Methanol
RM-581-Fluo ~358~447PBS
8-Hydroxyquinoline (8-HQ) ~290~410 / ~510 (dual)Various

Data compiled from multiple sources.[5][11]

Experimental Protocols

Protocol 1: Measurement of Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of this compound at the wavelengths used in your primary assay.[5]

Materials:

  • This compound

  • Assay buffer and vehicle (e.g., DMSO)

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Methodology:

  • Preparation: Prepare a serial dilution of this compound in your assay buffer. The concentration range should cover and exceed the final concentration used in your main experiment.[1][3]

  • Controls: Prepare a set of wells containing only the assay buffer (Blank) and another set with assay buffer plus the vehicle at its highest final concentration (Vehicle Control).

  • Plating: Add the compound dilutions and controls to the wells of the microplate.

  • Measurement: Place the plate in the reader. Read the fluorescence using the exact same excitation/emission filters, gain, and instrument settings as your primary assay.[1]

  • Data Analysis:

    • Subtract the average fluorescence of the Blank wells from all other wells.

    • Plot the background-subtracted fluorescence intensity against the compound concentration.

    • A concentration-dependent increase in fluorescence that is absent in the vehicle control confirms that this compound is autofluorescent under your assay conditions.[5]

Workflow for Autofluorescence Measurement

A Prepare Serial Dilution of this compound in Assay Buffer C Dispense Samples and Controls into a Black Microplate A->C B Prepare Controls: - Buffer Only (Blank) - Buffer + Vehicle B->C D Read Fluorescence (Use Main Assay Settings) C->D E Subtract Blank Signal from All Wells D->E F Analyze Data: Plot Intensity vs. Concentration E->F G Dose-Dependent Signal? F->G H Compound is Autofluorescent G->H Yes I No Autofluorescence Detected G->I No

Caption: Experimental workflow for measuring compound autofluorescence.

Protocol 2: Quenching Check

Objective: To determine if this compound is quenching the signal from your assay's fluorophore.

Materials:

  • All materials from Protocol 1

  • Your assay's specific fluorophore (e.g., fluorescent substrate, antibody, or probe)

Methodology:

  • Preparation: Prepare three sets of wells:

    • Set A (Fluorophore Only): Assay buffer + fluorescent probe.

    • Set B (Fluorophore + Compound): Assay buffer + fluorescent probe + this compound at various concentrations.

    • Set C (Compound Only): Assay buffer + this compound at corresponding concentrations (this is identical to Protocol 1).

  • Measurement: Read the fluorescence of all wells using the primary assay's instrument settings.

  • Data Analysis:

    • Calculate the net fluorescence for Set A (Signal A) and Set B (Signal B) by subtracting the signal from the corresponding compound-only wells (Set C).

    • If the net signal in Set B is significantly lower than in Set A, your compound is likely quenching the fluorescence.[1]

References

Technical Support Center: Improving the Stability of 2-Ethoxy-8-methylquinoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues encountered with 2-Ethoxy-8-methylquinoline in solution during their experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability problems with this compound solutions.

Issue 1: Rapid Degradation of Stock Solutions

  • Question: My stock solution of this compound, typically in an organic solvent like DMSO, is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC) much faster than expected. What should I do?

  • Answer: Rapid degradation of stock solutions is often due to improper storage or handling. Here are some steps to troubleshoot this issue:

    • Prepare Fresh Solutions: It is always best practice to prepare fresh stock solutions before each experiment to minimize the impact of any potential degradation.[1]

    • Optimize Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.[1][2] Ensure the container is tightly sealed to prevent solvent evaporation and exposure to moisture.[3][4]

    • Protect from Light: Quinoline derivatives can be susceptible to photodegradation.[1] Store your solutions in amber vials or wrap the container in aluminum foil to protect them from light.[1]

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]

    • Use High-Purity Solvents: Ensure that the solvent used to prepare the stock solution is of high purity and free from contaminants that could promote degradation.

Issue 2: Precipitation of the Compound in Aqueous Media

  • Question: My this compound is soluble in the organic stock solvent but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

  • Answer: This is a common solubility issue for hydrophobic compounds like many quinoline derivatives.[2][5] The drastic change in solvent polarity upon dilution causes the compound to "crash out" of the solution.[2] Consider the following solutions:

    • Lower the Final Concentration: The simplest approach is to determine the maximum solubility of your compound in the final aqueous medium by preparing serial dilutions and observing for precipitation.[2]

    • pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of the aqueous solution can lead to protonation of the nitrogen atom, forming a more soluble salt.[5] Ensure the final pH is compatible with your experimental system.

    • Use of Co-solvents: While your stock is in a co-solvent like DMSO, ensure the final concentration of the co-solvent in the aqueous medium is sufficient to maintain solubility but low enough not to interfere with your assay.

    • Advanced Solubilization Techniques: For particularly challenging cases, consider advanced techniques such as the use of surfactants or cyclodextrins to encapsulate the hydrophobic compound and increase its apparent water solubility.[2][5]

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am observing high variability or a loss of activity of this compound in my biological assays. Could this be a stability issue?

  • Answer: Yes, inconsistent results can be a strong indicator of compound instability in the assay medium.[1] Here’s a troubleshooting workflow:

    G A Inconsistent Assay Results B Check for Degradation in Assay Medium A->B C Incubate Compound in Medium (without cells/reagents) B->C D Analyze by HPLC/LC-MS at Different Time Points C->D E Degradation Observed? D->E F Identify Degradation Source E->F Yes G No Significant Degradation E->G No I pH or Temperature Effects? F->I J Interaction with Assay Components? F->J K Photodegradation? F->K H Investigate Other Assay Variables (e.g., cell health, reagent stability) G->H L Optimize Buffer pH or Assay Temperature I->L M Identify and Replace Interfering Component J->M N Protect Assay Plates from Light K->N

    Caption: Troubleshooting workflow for inconsistent assay results.

    • Evaluate Stability in Assay Buffer: Incubate this compound in your complete assay medium for the duration of your experiment. At various time points, take aliquots and analyze them by a stability-indicating method like HPLC to quantify the parent compound.

    • Identify Potential Interactions: The compound may be interacting with components in your assay buffer or media.[1] Evaluate potential interactions by systematically removing components and reassessing stability.

    • Control Environmental Factors: Ensure that the temperature and pH of your assay are well-controlled, as these can influence hydrolysis and other degradation reactions.[1] If the assay is light-sensitive, take measures to protect it from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the general behavior of quinoline derivatives, the primary factors are:

  • pH: Both acidic and basic conditions can promote hydrolysis, especially if there are labile functional groups.[1]

  • Oxidation: The quinoline ring can be susceptible to oxidation from atmospheric oxygen, peroxides, or certain metal ions.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.[1]

    G cluster_factors Factors Affecting Stability A pH E This compound Stability in Solution A->E B Light Exposure B->E C Temperature C->E D Oxidizing Agents D->E

    Caption: Key factors influencing the stability of the compound.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: To maximize shelf-life and stability:

  • Solid Compound: Store the solid material in a tightly-closed container in a cool, dry, and well-ventilated area, protected from light.[3][6]

  • Stock Solutions: Store stock solutions at -20°C or -80°C in tightly sealed, light-protected (amber) vials.[1][2] It is advisable to store them under an inert atmosphere like argon or nitrogen to prevent oxidation.[1]

Q3: How can I determine the specific degradation profile of my this compound?

A3: Performing a forced degradation study (also known as stress testing) is the most effective way to understand the degradation pathways and identify potential degradation products.[7][8] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation.[8][9]

Data Presentation

The following table summarizes the expected stability of quinoline derivatives under common stress conditions. This should be used as a general guide, and specific results for this compound should be confirmed experimentally.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway for Quinoline Derivatives
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C)[1]Degradation of acid-labile groups.[1]
Base Hydrolysis 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C)[1]Degradation of base-labile groups.[1]
Oxidation 3-30% H₂O₂, room or elevated temperature[1]Formation of N-oxides and hydroxylated derivatives.[1]
Thermal Degradation Dry heat (e.g., 60-80°C) for several days[1]General decomposition.[1]
Photodegradation Exposure to light with UV content (e.g., >1.2 million lux hours)[10]Photolytic cleavage or rearrangement.[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To determine the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC or UPLC system with a UV or PDA detector and/or a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for several hours. Take samples at different time points (e.g., 2, 4, 6, 8 hours), neutralize with 1 M NaOH, and dilute with mobile phase for analysis.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for several hours. Take samples at different time points, neutralize with 1 M HCl, and dilute for analysis.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature, protected from light, for several hours. Take samples at different time points and dilute for analysis.[1]

    • Thermal Degradation: Transfer a sample of the solid compound to a vial and place it in an oven at 80°C for several days. Also, place a solution of the compound in a sealed vial at 60°C. Sample periodically, dissolve/dilute as necessary, and analyze.[1]

    • Photodegradation: Expose a solution of the compound in a transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable reverse-phase HPLC method.

    • The method should be capable of separating the parent peak from all degradation product peaks (i.e., it should be "stability-indicating").

    • Use a PDA detector to check for peak purity and an MS detector to help identify the mass of potential degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation in each condition.

    • Identify the major degradation products.

    • Based on the identified products, a potential degradation pathway can be proposed.

    G A This compound B Hydrolysis (Acid/Base) A->B C Oxidation (H2O2) A->C D Photolysis (Light) A->D E Hydrolyzed Products (e.g., 2-Hydroxy-8-methylquinoline) B->E F N-Oxide or Ring-Hydroxylated Products C->F G Photodegradants D->G

    Caption: Potential degradation pathways for the compound.

References

Troubleshooting unexpected side reactions in 2-Ethoxy-8-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis of 2-Ethoxy-8-methylquinoline. The information is tailored for researchers, scientists, and professionals in drug development, offering solutions to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing substituted quinolines is the Doebner-von Miller reaction. For this compound, a plausible route involves the reaction of 2-ethoxy-6-methylaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent.

Q2: My reaction is producing a significant amount of tar-like material, leading to low yields. How can this be mitigated?

The formation of tar is a frequent issue in Doebner-von Miller syntheses, often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] To minimize tar formation, consider the following strategies:

  • Controlled Reagent Addition: Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) slowly and in a controlled manner to the reaction mixture. This prevents a high concentration of the reagent at any given time, reducing the likelihood of polymerization.[1]

  • Temperature Regulation: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Overheating can accelerate polymerization and other side reactions.[1]

  • Use of a Moderator: In related Skraup syntheses, which are also highly exothermic, moderators like ferrous sulfate are used to control the reaction's vigor and reduce tar formation.[2] This could be cautiously applied to the Doebner-von Miller reaction.

Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

In syntheses involving substituted anilines, the formation of regioisomers is a common challenge. For instance, in the Skraup synthesis of 7-methylquinoline from m-toluidine, the formation of 5-methylquinoline as a minor product is observed.[3] The cyclization step can occur at different positions on the aniline ring. To favor the desired isomer:

  • Steric Hindrance: The substitution pattern of the aniline can influence the direction of cyclization. Bulky groups adjacent to one of the potential cyclization sites may sterically hinder the reaction at that position, favoring the other.

  • Reaction Conditions: Subtle changes in reaction temperature, catalyst, or solvent can sometimes influence the ratio of isomers formed. Systematic optimization of these parameters may be necessary.

Q4: My final product is contaminated with a partially hydrogenated quinoline. What is the cause and how can it be resolved?

The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation will result in the presence of dihydro- or tetrahydroquinoline impurities. To ensure complete oxidation:

  • Sufficient Oxidizing Agent: Use an adequate amount, and potentially a slight excess, of the oxidizing agent. Common oxidizing agents for this reaction include arsenic pentoxide, nitrobenzene, or even air.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature to drive the oxidation to completion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Ineffective cyclization conditions.Ensure the reaction is heated sufficiently and for an adequate duration. Consider a stronger acid catalyst, but be mindful of increased tar formation.
Poor quality of starting materials.Purify the starting aniline and aldehyde before use. Ensure they are free of moisture and other impurities.
Multiple Spots on TLC, Indicating Byproducts Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Formation of isomeric byproducts.Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. Consider purification by column chromatography.
Formation of polymeric materials (tar).Add the α,β-unsaturated carbonyl compound dropwise. Maintain the lowest effective reaction temperature.[1]
Difficulty in Product Purification Product and byproducts have similar polarity.Utilize a different solvent system for column chromatography to improve separation. Consider preparative HPLC for challenging separations.
Product is an oil and difficult to crystallize.Attempt purification by vacuum distillation.[4]

Experimental Protocols

Proposed Synthesis of this compound via Doebner-von Miller Reaction

This protocol is a generalized procedure based on known Doebner-von Miller reactions and should be optimized for the specific substrate.

Materials:

  • 2-Ethoxy-6-methylaniline

  • Crotonaldehyde

  • Hydrochloric Acid (concentrated)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Toluene

  • Sodium Hydroxide solution

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 2-ethoxy-6-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Add the oxidizing agent to the aniline solution.

  • Heat the mixture to reflux.

  • From the dropping funnel, add a solution of crotonaldehyde in toluene dropwise over a period of 1-2 hours.

  • After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.[4]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Complete? check_yield Acceptable Yield? start->check_yield Yes incomplete_reaction Incomplete Reaction: - Increase reaction time - Increase temperature start->incomplete_reaction No check_purity Acceptable Purity (TLC/NMR)? check_yield->check_purity Yes low_yield Low Yield: - Check for tar formation - Optimize reagent addition rate - Verify starting material purity check_yield->low_yield No end Successful Synthesis check_purity->end Yes impure_product Impure Product: - Identify byproducts (isomers, hydrogenated species) - Optimize purification method - Adjust reaction conditions to improve selectivity check_purity->impure_product No incomplete_reaction->start tar_formation Tar Formation: - Lower reaction temperature - Slow addition of aldehyde - Consider a moderator low_yield->tar_formation isomer_formation Isomer Formation: - Modify reaction conditions - Column chromatography impure_product->isomer_formation incomplete_oxidation Incomplete Oxidation: - Increase amount of oxidizing agent - Extend reaction time post-addition impure_product->incomplete_oxidation tar_formation->start isomer_formation->start incomplete_oxidation->start

Caption: Troubleshooting decision tree for this compound synthesis.

Proposed Synthetic Pathway

SyntheticPathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Ethoxy_6_methylaniline 2_Ethoxy_6_methylaniline Reaction_Vessel Doebner-von Miller Reaction 2_Ethoxy_6_methylaniline->Reaction_Vessel Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction_Vessel Oxidizing_Agent Oxidizing Agent Oxidation Oxidation Oxidizing_Agent->Oxidation Heat Heat Heat->Reaction_Vessel Dihydroquinoline_Intermediate Dihydroquinoline Intermediate Reaction_Vessel->Dihydroquinoline_Intermediate Dihydroquinoline_Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product

References

Technical Support Center: Regioselective Functionalization of 2-Ethoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-ethoxy-8-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of this compound functionalization?

A1: The regioselectivity of functionalizing this compound is primarily governed by a complex interplay of electronic and steric effects of the substituents, the choice of reaction conditions, and the catalytic system employed.[1][2]

  • Electronic Effects: The ethoxy group at the C2 position is an electron-donating group, which can influence the electron density of the quinoline ring system.[3] The nitrogen atom in the quinoline ring is electron-withdrawing, making the pyridine ring electron-deficient compared to the benzene ring.

  • Steric Hindrance: The methyl group at the C8 position creates significant steric hindrance, which can block or disfavor reactions at this position and influence the accessibility of adjacent sites.

  • Directing Group Ability: The nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group can act as directing groups in certain reactions, such as directed ortho-metalation (DoM) and transition metal-catalyzed C-H activation.[4][5]

Q2: Which positions on the this compound ring are most likely to be functionalized?

A2: Based on general principles of quinoline reactivity, several positions are potential sites for functionalization:

  • The Methyl Group (C8-CH₃): The benzylic protons of the 8-methyl group are susceptible to C(sp³)-H activation, particularly with transition metal catalysts like palladium and rhodium.[4]

  • C7-Position: This position is ortho to the 8-methyl group and can be a target for functionalization, especially through directed metalation strategies where the nitrogen atom acts as a directing group.

  • C3 and C4-Positions: These positions on the pyridine ring are electronically distinct and can be targeted under specific conditions, although they are generally less reactive towards electrophilic substitution than the benzene ring.

  • Benzene Ring (C5, C6): Electrophilic aromatic substitution typically occurs on the more electron-rich benzene ring, favoring the C5 and C8 positions. However, the existing substitution at C8 makes C5 and C7 the more likely candidates on this ring.

Q3: How can I favor functionalization at the C7 position?

A3: Achieving C7 functionalization in the presence of an 8-methyl group can be challenging but is achievable through strategies that overcome the steric hindrance and direct the reaction to the desired position. One powerful technique is Directed ortho-Metalation (DoM) .[5][6][7][8] By using a strong base like n-butyllithium, the proton at the C7 position can be abstracted due to its proximity to the coordinating nitrogen atom of the quinoline. The resulting organolithium species can then be quenched with an electrophile to introduce a functional group at C7.

Troubleshooting Guides

This guide addresses common problems encountered during the regioselective functionalization of this compound.

Problem 1: Low or no conversion in a transition metal-catalyzed C-H activation of the 8-methyl group.

Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst or activating the catalyst in situ.
Ligand Inhibition The chosen ligand may be inhibiting the catalytic cycle. Screen a variety of ligands with different steric and electronic properties.
Incorrect Oxidant The oxidant is crucial for regenerating the active catalyst. Experiment with different oxidants (e.g., Ag₂O, Cu(OAc)₂, benzoquinone).
Insufficient Temperature C-H activation often requires elevated temperatures. Gradually increase the reaction temperature, monitoring for product formation and decomposition.

Problem 2: A mixture of regioisomers is obtained, with functionalization at multiple positions.

Potential Cause Troubleshooting Step
Lack of Directing Control If not already in use, consider a reaction strategy that employs a directing group. For C7 functionalization, Directed ortho-Metalation is a strong candidate. For C-H activation of the methyl group, the quinoline nitrogen can act as an intrinsic directing group.
Suboptimal Catalyst/Ligand Combination The ligand plays a key role in controlling regioselectivity. For C7 selectivity, consider switching from a palladium to a rhodium-based catalyst system.
Steric Hindrance The steric bulk of the reactants can influence the regiochemical outcome. If possible, try using less sterically demanding reagents.
Electronic Effects The electronic nature of the reactants can affect the reactivity of different C-H bonds. Consider if modifying the electronic properties of the coupling partner could favor the desired isomer.

Experimental Protocols

The following are representative, detailed methodologies for key experiments that can be adapted for the functionalization of this compound. Note: These protocols are based on similar quinoline systems and may require optimization for your specific substrate.

Protocol 1: Directed ortho-Metalation for C7-Functionalization (Hypothetical Adaptation)

This protocol describes a hypothetical procedure for the C7-bromination of this compound via Directed ortho-Metalation.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C.

  • Slowly add n-BuLi (1.1 equiv) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 equiv) in anhydrous THF.

  • Slowly add the solution of 1,2-dibromoethane to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C7-brominated product.

Quantitative Data (Representative from similar systems):

EntryElectrophileProductYield (%)
1I₂7-iodo-quinoline85
2(CH₃)₃SiCl7-trimethylsilyl-quinoline90
3DMFQuinoline-7-carbaldehyde75

Protocol 2: Palladium-Catalyzed C(sp³)-H Arylation of the 8-Methyl Group (Adapted from literature)

This protocol is adapted from literature procedures for the C-H arylation of 8-methylquinolines.[4]

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-(di-tert-butylphosphino)propane-1-sulfonic acid (DTBPS)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), DTBPS (10 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative from similar systems):

EntryAryl IodideProductYield (%)
1Iodobenzene8-(phenylmethyl)-quinoline78
24-Iodoanisole8-((4-methoxyphenyl)methyl)-quinoline82
31-Iodo-4-(trifluoromethyl)benzene8-((4-(trifluoromethyl)phenyl)methyl)-quinoline65

Visualizations

Below are diagrams illustrating key concepts for controlling the regioselectivity of this compound functionalization.

regioselectivity_factors sub This compound C7 C7-Functionalization sub->C7 Directed ortho-Metalation (N-directing group) C8_Me C8-Methyl Functionalization sub->C8_Me C(sp³)-H Activation (N-coordination) C5_C6 C5/C6-Functionalization sub->C5_C6 Electrophilic Aromatic Substitution

Caption: Factors influencing regioselective functionalization.

DoM_workflow start This compound step1 Deprotonation at C7 with strong base (e.g., n-BuLi) start->step1 intermediate C7-lithiated intermediate step1->intermediate step2 Quench with Electrophile (E+) intermediate->step2 product C7-Functionalized Product step2->product

Caption: Workflow for Directed ortho-Metalation at C7.

CH_activation_pathway start This compound step1 Coordination of Pd(II) catalyst to quinoline nitrogen start->step1 intermediate Palladacycle formation at C8-methyl group step1->intermediate step2 Reaction with coupling partner (e.g., Ar-I) intermediate->step2 product C8-Methyl Arylated Product step2->product

Caption: Pathway for C(sp³)-H activation of the 8-methyl group.

References

Addressing off-target effects of 2-Ethoxy-8-methylquinoline in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2-Ethoxy-8-methylquinoline in cell-based assays. Given the limited specific data on this compound, information from structurally related quinoline derivatives is used to highlight potential off-target effects and provide experimental strategies.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While specific off-target effects for this compound are not extensively documented, the quinoline scaffold is present in many biologically active compounds, including kinase inhibitors.[1][2] Therefore, potential off-target effects could include:

  • Kinase Inhibition: Quinoline derivatives are known to inhibit a variety of kinases.[3] Off-target kinase inhibition can lead to unexpected phenotypic effects in cell-based assays.

  • hERG Channel Inhibition: A significant liability for many quinoline-containing compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[4]

  • General Cytotoxicity: At higher concentrations, the compound may exhibit non-specific cytotoxicity, affecting cell viability through mechanisms unrelated to its intended target.[5]

Q2: I am observing a significant decrease in cell viability at my target concentration. How can I determine if this is a specific effect or general cytotoxicity?

A2: To distinguish between a specific on-target effect and general cytotoxicity, you can perform the following:

  • Dose-Response Curve: Generate a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration). A very steep curve might suggest non-specific effects.

  • Use of Control Cell Lines: Test the compound in a cell line that does not express the intended target. Similar cytotoxicity in both target-expressing and non-expressing cells would suggest off-target effects.

  • Time-Course Experiment: Assess cell viability at multiple time points. Rapid cell death might indicate acute cytotoxicity.

Q3: My compound shows activity in a primary screen, but I am concerned about off-target kinase inhibition. How can I assess its kinase selectivity?

A3: To assess the kinase selectivity of this compound, it is recommended to perform kinase profiling. This involves screening the compound against a panel of purified kinases. Several commercial services offer comprehensive kinase profiling panels. This will provide data on the compound's inhibitory activity against a wide range of kinases, revealing its selectivity profile.[6][7]

Q4: How can I mitigate potential hERG channel inhibition associated with my quinoline-based compound?

A4: If there is a concern about hERG channel inhibition, especially if the compound is being considered for therapeutic development, it is crucial to perform a specific hERG liability assessment. The gold standard for this is the patch-clamp electrophysiology assay on cells expressing the hERG channel.[8] Medicinal chemistry efforts can also be employed to modify the structure of the quinoline compound to reduce hERG activity while retaining on-target potency.[9]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.
  • Possible Cause: Compound precipitation in the cell culture medium.

  • Troubleshooting Steps:

    • Solubility Check: Visually inspect the culture medium for any signs of precipitation after adding the compound.

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).

    • Pre-dilution: Prepare serial dilutions of the compound in a suitable solvent before adding to the culture medium to ensure proper mixing.

Problem 2: Discrepancy between biochemical and cellular assay results.
  • Possible Cause: Poor cell permeability of the compound.

  • Troubleshooting Steps:

    • Cellular Uptake Assay: If possible, perform an assay to measure the intracellular concentration of the compound.

    • Modify Assay Conditions: Increase the incubation time to allow for sufficient compound uptake.

    • Structural Modification: If poor permeability is confirmed, medicinal chemistry efforts may be needed to improve the physicochemical properties of the compound.

Problem 3: Unexplained changes in cellular signaling pathways.
  • Possible Cause: Off-target kinase inhibition.

  • Troubleshooting Steps:

    • Kinase Profiling: As mentioned in the FAQs, perform a broad kinase profiling screen to identify potential off-target kinases.

    • Pathway Analysis: Use pathway analysis software to determine if the observed signaling changes can be explained by the inhibition of identified off-target kinases.

    • Use of Specific Inhibitors: Compare the cellular phenotype induced by your compound with that of known, specific inhibitors of the suspected off-target kinases.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for a Quinoline Compound

Kinase TargetIC50 (nM)
Primary Target Kinase 15
Off-Target Kinase A250
Off-Target Kinase B1,200
Off-Target Kinase C>10,000
Off-Target Kinase D850

This table illustrates how to present kinase selectivity data. The selectivity is determined by the difference in potency between the primary target and other kinases.

Table 2: Example Cytotoxicity Profile in Different Cell Lines

Cell LineTarget ExpressionIC50 (µM)
Cell Line AHigh0.5
Cell Line BLow1.2
Cell Line C (No Target)None> 25

This table demonstrates how to compare the cytotoxic effects of a compound in cell lines with varying levels of the intended target to assess on-target versus off-target cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This is a general protocol to assess the inhibitory effect of a compound on a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • This compound

  • Kinase buffer

  • [γ-³³P]ATP

  • ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the compound dilutions.

  • Reaction Initiation: Start the reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Off-Target Assessment cluster_2 Data Analysis & Decision Primary_Assay Primary Cell-Based Assay (e.g., Proliferation) Hit_Identified Hit Identified: This compound Primary_Assay->Hit_Identified Cytotoxicity Cytotoxicity Assays (MTT, LDH) Hit_Identified->Cytotoxicity Kinase_Profiling Kinase Selectivity Profiling (>100 Kinases) Hit_Identified->Kinase_Profiling hERG_Assay hERG Liability Assay (Patch-Clamp) Hit_Identified->hERG_Assay Data_Integration Integrate Data: Potency vs. Off-Target Effects Cytotoxicity->Data_Integration Kinase_Profiling->Data_Integration hERG_Assay->Data_Integration Decision Go/No-Go Decision or Lead Optimization Data_Integration->Decision

Caption: Workflow for assessing off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Compound This compound Target_Kinase Target Kinase Compound->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase Compound->Off_Target_Kinase Inhibition Downstream_On Downstream Effector (On-Target) Target_Kinase->Downstream_On Cellular_Effect_On Desired Cellular Effect Downstream_On->Cellular_Effect_On Downstream_Off Downstream Effector (Off-Target) Off_Target_Kinase->Downstream_Off Cellular_Effect_Off Undesired Side Effect Downstream_Off->Cellular_Effect_Off

Caption: On-target vs. potential off-target signaling.

References

Minimizing degradation of 2-Ethoxy-8-methylquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 2-Ethoxy-8-methylquinoline during storage. The following information is based on best practices for the storage of quinoline derivatives and related chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.

Q2: What signs of degradation should I look for in my sample of this compound?

A2: Visual changes such as a change in color (e.g., yellowing or darkening), the formation of precipitates, or a change in odor can indicate degradation. For more precise assessment, analytical techniques like HPLC or GC-MS can be used to detect the presence of impurities.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, degradation of related quinoline compounds can occur via oxidation, hydrolysis, and photodegradation. The ethoxy group may be susceptible to ether oxidation, forming hydroperoxides, which can be hazardous. The quinoline ring system can undergo oxidation and other transformations, especially when exposed to light and air.

Q4: Are there any known stabilizers for this compound?

A4: There is no specific information available on stabilizers for this compound. However, for compounds susceptible to oxidation, the addition of antioxidants such as Butylated Hydroxytoluene (BHT) in small amounts can sometimes be effective. It is crucial to verify the compatibility of any stabilizer with your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in sample color (yellowing/darkening) Oxidation or photodegradationStore the compound in an amber vial to protect from light. Purge the headspace of the container with an inert gas (argon or nitrogen) before sealing.
Formation of precipitate Polymerization or formation of insoluble degradation products.Filter the solution before use. Consider re-purification of the compound if the precipitate amount is significant.
Inconsistent experimental results Degradation of the compound leading to lower purity.Use a fresh sample or re-purify the existing stock. Confirm the purity of the compound using analytical methods (e.g., HPLC, NMR) before use.
Presence of peroxides (for ethers) Oxidation of the ethoxy group.Test for the presence of peroxides using peroxide test strips. If peroxides are present, they must be removed before use, for example, by passing the compound through activated alumina. Caution: Peroxides can be explosive.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization for your specific instrumentation and application.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Perform a serial dilution to prepare a calibration curve.

    • Inject the sample and analyze the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation Air (O2) Hydrolysis Hydrolysis This compound->Hydrolysis Moisture (H2O) Photodegradation Photodegradation This compound->Photodegradation Light (UV) Degradation Products Degradation Products Oxidation->Degradation Products Hydrolysis->Degradation Products Photodegradation->Degradation Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage cluster_analysis Analysis cluster_decision Decision Store Store in cool, dark, dry place in a tightly sealed container under inert atmosphere Visual_Inspection Visual Inspection (Color, Precipitate) Store->Visual_Inspection Analytical_Test Analytical Testing (e.g., HPLC for purity) Visual_Inspection->Analytical_Test Purity_Check Purity Acceptable? Analytical_Test->Purity_Check Use_Sample Use in Experiment Purity_Check->Use_Sample Yes Repurify Repurify or Discard Purity_Check->Repurify No

Caption: Recommended workflow for storage and quality control.

References

Validation & Comparative

A Comparative Outlook on the Cytotoxicity of 2-Ethoxy-8-methylquinoline and Structurally Related Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Predictive Comparison for Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the cytotoxicity of 2-Ethoxy-8-methylquinoline is not presently available in peer-reviewed literature, this guide offers a comparative analysis based on the known cytotoxic profiles of structurally analogous quinoline derivatives. By examining the influence of ethoxy and methyl substitutions on the quinoline core, we can project the potential efficacy of this compound as a cytotoxic agent. This report synthesizes available data on related compounds to provide a predictive framework for researchers interested in this molecule.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is significantly influenced by the nature and position of their substituents.[1] Generally, the presence of electron-donating groups, such as methoxy (–OCH3) and methyl (–CH3), has been shown to enhance the antiproliferative activity of quinoline compounds against various cancer cell lines.[1] This increased activity is often attributed to a higher electron density, which may improve cellular uptake.[1]

Given that this compound possesses both an electron-donating ethoxy group at the 2-position and a methyl group at the 8-position, it is plausible to hypothesize that it may exhibit cytotoxic properties. The ethoxy group, being slightly more electron-donating than a methoxy group, could potentially confer enhanced activity.

Comparative Cytotoxicity of Quinoline Derivatives

To provide a basis for comparison, the following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against a range of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, with a lower value indicating higher potency.

Compound/DerivativeCell LineIC50 (µM)Reference(s)
7-methylquinoline and 5-methylquinoline (mixture)Caco-2 (colorectal carcinoma)2.62[2]
7-methyl-8-nitro-quinolineCaco-2 (colorectal carcinoma)1.87[2]
8-nitro-7-quinolinecarbaldehydeCaco-2 (colorectal carcinoma)0.53[2]
8-Amino-7-quinolinecarbaldehydeCaco-2 (colorectal carcinoma)1.140[2]
8-hydroxy-2-quinolinecarbaldehydeHep3B (hepatocellular carcinoma)6.25±0.034 µg/mL[3][4]
8-hydroxy-2-quinolinecarbaldehydeMultiple Lines12.5–25 µg/mL[3][4]
8-hydroxyquinolineHCT 116 (colorectal carcinoma)9.33 ± 0.22[5]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (colorectal carcinoma)0.35[6]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (colorectal carcinoma)0.54[6]
Platinum(II) complex with 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-olMDA-MB-231 (breast cancer)5.49 ± 0.14[7]
Platinum(II) complex with 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-olMDA-MB-231 (breast cancer)7.09 ± 0.24[7]

Experimental Protocols

The evaluation of the cytotoxic effects of quinoline derivatives is commonly performed using in vitro cell-based assays. The following is a detailed methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[8]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.[9]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72h) B->C D MTT Assay (Metabolic Activity) C->D E Data Analysis (IC50 Determination) D->E

Experimental Workflow for Cytotoxicity Assessment.

Potential Signaling Pathways

Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2] One of the frequently implicated pathways is the PI3K/Akt/mTOR pathway.[6]

The PI3K/Akt/mTOR signaling cascade plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many types of cancer. Inhibition of this pathway by quinoline derivatives can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.

G cluster_pathway Potential Signaling Pathway: PI3K/Akt/mTOR Quinoline Quinoline Derivative (e.g., this compound) PI3K PI3K Quinoline->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives.

Conclusion

While the cytotoxic profile of this compound remains to be experimentally determined, analysis of structurally related compounds suggests it may possess anticancer activity. The presence of electron-donating ethoxy and methyl groups on the quinoline scaffold is a favorable characteristic for enhanced cytotoxicity. Further in vitro studies are warranted to elucidate the specific cytotoxic effects and mechanisms of action of this compound. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for such investigations.

References

The Structural Dance of Activity: A Comparative Guide to 2-Ethoxy-8-methylquinoline Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold remains a privileged structure in the quest for novel therapeutic agents. This guide delves into the structure-activity relationship (SAR) of 2-Ethoxy-8-methylquinoline analogs, a class of compounds with emerging potential in oncology. While a comprehensive, head-to-head comparison of a dedicated library of these specific analogs is not yet extensively documented in publicly available literature, this guide synthesizes findings from closely related quinoline derivatives to provide valuable insights for drug design and development.

The strategic placement of an ethoxy group at the 2-position and a methyl group at the 8-position of the quinoline core is anticipated to modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity. This report will explore the anticipated impact of these substitutions, present available quantitative data from analogous compounds, detail relevant experimental protocols, and visualize key conceptual frameworks to guide future research in this promising area.

Comparative Biological Activity of Substituted Quinolines

The anticancer activity of quinoline derivatives is significantly influenced by the nature and position of their substituents. To infer the potential activity of this compound analogs, we can examine the effects of similar substitutions on the quinoline ring from various studies. The following tables summarize the cytotoxic activities (IC50 values) of representative 2-alkoxy and 8-substituted quinoline derivatives against several human cancer cell lines.

It is crucial to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Compound/Analog ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Alkoxyquinolines & Related Analogs
2-Phenylamino-4-phenoxyquinoline (6b)2-phenylamino, 4-phenoxyMOLT-3 (Leukemia)12.7 ± 1.1Nevirapine1.05
HeLa (Cervical)25.7 ± 0.8
HL-60 (Leukemia)20.5 ± 2.1
2-Morpholino-4-anilinoquinoline (3d)2-morpholino, 4-anilinoHepG2 (Liver)8.50Sorafenib>30
2-Morpholino-4-anilinoquinoline (3c)2-morpholino, 4-anilinoHepG2 (Liver)11.42Sorafenib>30
8-Substituted Quinolines & Related Analogs
5,7-Dibromo-8-hydroxyquinoline5,7-dibromo, 8-hydroxyHeLa (Cervical)Significant inhibition at ≥ 5 µg/mL5-Fluorouracil-
C6 (Glioma)Significant inhibition at ≥ 5 µg/mL
HT29 (Colon)Significant inhibition at ≥ 5 µg/mL
8-Hydroxyquinoline derivative (unspecified)8-hydroxy----
8-Methoxyquinoline derivative (unspecified)8-methoxy-Decreased antitumor activity compared to 8-hydroxy analog--

Deciphering the Structure-Activity Relationship (SAR)

Based on the available literature for related quinoline scaffolds, we can postulate a hypothetical structure-activity relationship for this compound analogs.

Key Postulated SAR Insights:
  • 2-Ethoxy Group: The presence of an alkoxy group at the 2-position of the quinoline ring is a common feature in many biologically active molecules. The ethoxy group, in particular, can enhance lipophilicity, potentially improving cell membrane permeability. Its electron-donating nature can also influence the electronic distribution within the quinoline ring system, which may affect interactions with biological targets.

  • 8-Methyl Group: Substitution at the 8-position can significantly impact the molecule's activity. The presence of a methyl group at this position can have both steric and electronic effects. It may influence the conformation of the molecule and its ability to bind to a target protein. Studies on other 8-substituted quinolines suggest that this position is sensitive to modification, with some substitutions leading to a decrease in activity.[1] The impact of an 8-methyl group in conjunction with a 2-ethoxy group would require specific investigation.

  • Synergistic Effects: The combination of the 2-ethoxy and 8-methyl groups may lead to synergistic or antagonistic effects on biological activity. The interplay between the electronic and steric properties of these two substituents will ultimately determine the overall pharmacological profile of the analogs.

SAR_Hypothesis cluster_quinoline This compound Core cluster_substituents Key Substitutions cluster_properties Physicochemical & Biological Effects core Quinoline Scaffold ethoxy 2-Ethoxy Group methyl 8-Methyl Group lipophilicity Increased Lipophilicity ethoxy->lipophilicity electronics Modulated Electronics ethoxy->electronics methyl->electronics sterics Steric Hindrance methyl->sterics permeability Enhanced Cell Permeability lipophilicity->permeability activity Biological Activity (e.g., Anticancer) permeability->activity binding Altered Target Binding electronics->binding sterics->binding binding->activity

Hypothesized Structure-Activity Relationship Flowchart.

Experimental Protocols

The evaluation of the anticancer activity of novel quinoline analogs typically involves a series of in vitro assays. A standard and widely used method is the MTT assay, which measures cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours). Control wells containing vehicle (DMSO) and untreated cells are also included.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Quinoline Analogs seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

General Workflow for MTT Cytotoxicity Assay.

Synthesis of this compound Analogs

A potential synthetic route could involve the following key steps:

  • Synthesis of the 8-Methylquinoline Core: This can be achieved through a reaction like the Doebner-von-Miller synthesis, which involves the reaction of an aniline (in this case, o-toluidine) with an α,β-unsaturated carbonyl compound.

  • Introduction of a Leaving Group at the 2-Position: The 2-position of the quinoline ring can be activated for nucleophilic substitution, for example, by converting it to a 2-chloroquinoline derivative.

  • Nucleophilic Substitution with Ethoxide: The 2-chloro-8-methylquinoline can then be reacted with sodium ethoxide to introduce the 2-ethoxy group.

  • Further Derivatization: To generate a library of analogs, further modifications can be made to other positions on the quinoline ring or on the substituents themselves, if desired.

Synthesis_Workflow start Starting Materials (e.g., o-toluidine) step1 Doebner-von-Miller Reaction start->step1 intermediate1 8-Methylquinoline Core step1->intermediate1 step2 Chlorination at 2-Position intermediate1->step2 intermediate2 2-Chloro-8-methylquinoline step2->intermediate2 step3 Nucleophilic Substitution with Sodium Ethoxide intermediate2->step3 product This compound step3->product step4 Further Derivatization product->step4 library Library of Analogs step4->library

Plausible Synthetic Workflow for this compound Analogs.

References

Validating the Anticancer Mechanism of 2-Ethoxy-8-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anticancer mechanisms of 2-Ethoxy-8-methylquinoline against established quinoline-based compounds and standard chemotherapeutic agents. Due to the limited direct experimental data on this compound, this document focuses on a side-by-side evaluation of structurally related quinoline derivatives with demonstrated anticancer activity. The objective is to offer a validated framework for assessing the potential anticancer efficacy of novel quinoline compounds.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro efficacy of three promising quinoline derivatives—8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49), and 8-Methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ)—alongside the standard chemotherapeutic drugs, Cisplatin and Doxorubicin. The data is presented for colorectal cancer cell lines to ensure a consistent basis for comparison.

Table 1: Cytotoxicity (IC50) in Colorectal Cancer Cell Lines (48h treatment)
CompoundHCT116 IC50 (µM)Caco-2 IC50 (µM)Reference
MMNC 0.330.51[1]
Compound 49 0.350.54[2][3]
MPTQ Not Reported in Colorectal CancerNot Reported in Colorectal Cancer
Cisplatin ~107 (72h)Not Reported
Doxorubicin ~0.96Not Reported[4]
Table 2: Induction of Apoptosis in Colorectal Cancer Cell Lines
CompoundCell LineTreatment Concentration (µM)Apoptotic Cells (%)Reference
MMNC HCT1160.635.2
Caco-20.628.9
Compound 49 HCT1160.844.1
Caco-20.834.2
MPTQ Not Reported in Colorectal CancerNot Reported in Colorectal CancerNot Reported
Cisplatin Caco-2IC5089.7 (early + late)
Doxorubicin HCT116Not SpecifiedNot Specified[5][6]
Table 3: Cell Cycle Arrest in Colorectal Cancer Cell Lines (24h treatment)
CompoundCell LineTreatment Concentration (µM)% Cells in G2/M PhaseReference
MMNC HCT1160.4Not Specified (G2/M arrest observed)
Caco-20.4Not Specified (G2/M arrest observed)
Compound 49 HCT1160.482.53[2]
Caco-20.486.48[2]
MPTQ Not Reported in Colorectal CancerNot Reported in Colorectal CancerNot Reported
Cisplatin HCT1161082.98 (G1 arrest)[1]
Doxorubicin HCT1165 (continuous)G0/G1 arrest observed[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Propidium Iodide Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, p-mTOR, and their total forms) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow relevant to the anticancer mechanisms discussed.

G cluster_workflow General Experimental Workflow for Anticancer Drug Validation start Cancer Cell Lines (e.g., HCT116, Caco-2) treatment Treatment with This compound and Comparators start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) mechanism->cell_cycle signaling Signaling Pathway Analysis (Western Blot) mechanism->signaling end Validated Anticancer Mechanism apoptosis->end cell_cycle->end signaling->end

Caption: A generalized workflow for the in vitro validation of a novel anticancer compound.

G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway Inhibition quinoline MMNC / Compound 49 pi3k PI3K quinoline->pi3k Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation

Caption: Inhibition of the PI3K/AKT/mTOR pathway by MMNC and Compound 49.

G cluster_apoptosis Induction of Apoptosis by MPTQ mptq MPTQ dna DNA Intercalation mptq->dna p53 p53 Activation dna->p53 bax Bax (Pro-apoptotic) p53->bax bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Inhibition caspases Caspase Cascade Activation bax->caspases bcl2->caspases Inhibition apoptosis Apoptosis caspases->apoptosis

References

A Comparative Analysis of the Fluorescent Properties of Ethoxy-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of ethoxy-substituted quinolines, focusing on how the position of the ethoxy group on the quinoline ring influences their photophysical characteristics. The selection of an appropriate fluorophore is critical in cellular imaging, drug delivery, and diagnostics, with properties like quantum yield, excitation and emission wavelengths, and Stokes shift being paramount for experimental success. A higher quantum yield, for instance, translates to a brighter signal and enhanced sensitivity.

Comparative Photophysical Data

The photophysical properties of quinoline derivatives are significantly influenced by the position and nature of substituents. The following table summarizes key absorption and emission characteristics of various alkoxy-substituted quinolines. Methoxy-substituted quinolines are included as close analogs to ethoxy-substituted ones due to their similar electronic effects.

CompoundSolventExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)Reference
2-(2-Aminoethoxy)quinoline (representative)MethanolNot SpecifiedNot SpecifiedNot Specified~0.12–0.85[1]
6-MethoxyquinolineAcetonitrile~312~355~3900Not Specified
8-MethoxyquinolineMethanol314495~11500Higher than 8-HQ
8-OctyloxyquinolineMethanol315490~11200Higher than 8-MQ
HBO-6-quino¹Dichloromethane383517~73000.17[2]
HBO-5-quino¹Dichloromethane386558~89000.04[2]

¹ HBO-quino compounds are 2-(2′-hydroxyphenyl)benzoxazole functionalized with quinoline positional isomers.

Isomeric Influence on Photophysical Behavior

The position of the alkoxy substituent on the quinoline ring plays a crucial role in determining the fluorescent properties of the molecule. This is due to the substituent's influence on the electronic distribution within the quinoline system. Generally, N-heterocycles like quinoline are weakly fluorescent due to the presence of non-bonding electrons which can lead to increased intersystem crossing, a non-radiative decay pathway.[3]

Substitution with an electron-donating group like an ethoxy or methoxy group can modulate the energy levels of the excited states and influence the fluorescence quantum yield. For instance, ether derivatives of 8-hydroxyquinoline (8-HQ) reveal higher fluorescence compared to the parent 8-HQ. This is attributed to the inhibition of the excited-state proton transfer (ESPT) process, which is a quenching pathway for 8-HQ.

The solvent environment also significantly impacts the fluorescent properties of these compounds. Polar solvents can stabilize the excited state, leading to a red shift (longer emission wavelength) in the fluorescence spectrum. This phenomenon, known as solvatochromism, has been observed for various quinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of fluorescent properties. Below are generalized protocols for key experiments.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a fluorescent compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the ethoxy-substituted quinoline derivative in a spectroscopic grade solvent (e.g., methanol, acetonitrile, dichloromethane). The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum fluorescence emission.

    • Scan the excitation monochromator over a range of shorter wavelengths.

    • The resulting spectrum shows the wavelengths of light that the sample absorbs to produce fluorescence.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the wavelength of maximum absorption (determined from the excitation spectrum or a UV-Vis spectrophotometer).

    • Scan the emission monochromator over a range of longer wavelengths.

    • The resulting spectrum shows the wavelengths of light emitted by the sample.

Relative Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of a sample relative to a standard of known quantum yield.

Methodology:

  • Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate, coumarin derivatives).[2]

  • Absorbance Measurement: Measure the absorbance of both the sample and the standard solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer. Adjust concentrations so that the absorbances are similar and below 0.1.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φx) can be calculated using the following equation:

    Φₓ = Φₛ * (Iₓ / Iₛ) * (Aₛ / Aₓ) * (nₓ / nₛ)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts x and s refer to the sample and the standard, respectively.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the fluorescent properties of chemical compounds.

G Experimental Workflow for Fluorescence Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison A Synthesize/Obtain Ethoxyquinoline Isomers B Prepare Dilute Solutions in Spectroscopic Grade Solvent A->B C Measure UV-Vis Absorbance Spectra B->C D Measure Fluorescence Excitation & Emission Spectra B->D C->D E Determine λex(max) and λem(max) D->E F Calculate Stokes Shift E->F G Calculate Relative Quantum Yield E->G H Tabulate and Compare Photophysical Data F->H G->H

Caption: Experimental workflow for fluorescence characterization.

Conclusion

The fluorescent properties of ethoxy-substituted quinolines are highly dependent on the position of the ethoxy group and the surrounding solvent environment. While a complete and directly comparative dataset is challenging to assemble from the existing literature, the available information indicates that strategic placement of the ethoxy substituent can significantly enhance fluorescence, for instance, by inhibiting non-radiative decay pathways. This guide provides a foundational understanding and a methodological framework for researchers to conduct their own comparative analyses, aiding in the rational design of novel quinoline-based fluorophores for a wide range of applications in research and drug development.

References

A Comparative Antimalarial Study: 2-Ethoxy-8-methylquinoline versus Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield any specific data on the antimalarial activity, efficacy, or cytotoxicity of 2-Ethoxy-8-methylquinoline. Therefore, a direct comparative analysis with chloroquine, based on experimental data, cannot be provided at this time. This guide will proceed by presenting a detailed profile of chloroquine as a benchmark antimalarial agent, outlining its performance, mechanism of action, and the standard experimental protocols used for its evaluation. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery, providing a framework for the evaluation of new chemical entities.

Chloroquine: A Benchmark Antimalarial Agent

Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of antimalarial therapy for decades. Its efficacy, well-characterized mechanism of action, and extensive history of use make it an essential reference compound in the development of new antimalarial drugs.

Data Presentation: Efficacy and Cytotoxicity of Chloroquine

The following tables summarize the in vitro and in vivo efficacy of chloroquine against various strains of Plasmodium falciparum, the deadliest species of malaria parasite, as well as its cytotoxicity against a mammalian cell line.

Table 1: In Vitro Activity of Chloroquine against Plasmodium falciparum Strains

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (Chloroquine-sensitive)8.6
ChloroquineK1 (Chloroquine-resistant)310
ChloroquineDd2 (Chloroquine-resistant)155
ChloroquineW2 (Chloroquine-resistant)450

IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Table 2: In Vivo Efficacy of Chloroquine in a Murine Malaria Model

CompoundParasite StrainAnimal ModelDose (mg/kg/day)% Parasitemia SuppressionReference
ChloroquinePlasmodium bergheiMouse595
ChloroquinePlasmodium yoeliiMouse1099

% Parasitemia Suppression is a measure of the reduction in the number of red blood cells infected with the malaria parasite in a living organism after treatment.

Table 3: Cytotoxicity of Chloroquine in a Mammalian Cell Line

CompoundCell LineCC50 (µM)Selectivity Index (SI) vs. 3D7Reference
ChloroquineHEK293 (Human embryonic kidney)>100>11628

CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of the cells in a cytotoxicity assay. The Selectivity Index (SI) is the ratio of CC50 to IC50 and is an indicator of the drug's specificity for the parasite over host cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for key in vitro and in vivo antimalarial assays.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES buffer at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: The test compounds are serially diluted in complete medium in a 96-well microtiter plate.

  • Assay Procedure: Asynchronous parasite cultures with a parasitemia of 0.5-1% and 2% hematocrit are added to the drug-containing wells and incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo Antimalarial Efficacy Testing: 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo assay to evaluate the blood schizonticidal activity of antimalarial compounds in a murine model.

  • Animal Model: Swiss albino mice are used for this assay.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei or Plasmodium yoelii infected red blood cells.

  • Drug Administration: The test compounds are administered orally or intraperitoneally to groups of infected mice once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated groups is compared to the control group, and the percentage of parasitemia suppression is calculated.

Mechanism of Action and Signaling Pathways

The understanding of a drug's mechanism of action is fundamental for rational drug design and for overcoming drug resistance.

Chloroquine's Mechanism of Action

Chloroquine's primary mode of action involves the inhibition of hemozoin formation in the parasite's food vacuole.

Chloroquine_Mechanism cluster_erythrocyte Infected Erythrocyte cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Hemoglobin_Vacuole Hemoglobin Hemoglobin->Hemoglobin_Vacuole Ingestion Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme_Vacuole Toxic Heme Hemoglobin_Vacuole->Heme_Vacuole Digestion Hemozoin_Formation Heme Polymerization (Detoxification) Heme_Vacuole->Hemozoin_Formation Heme_CQ_Complex Heme-Chloroquine Complex Heme_Vacuole->Heme_CQ_Complex Hemozoin_Vacuole Hemozoin Hemozoin_Formation->Hemozoin_Vacuole Chloroquine_Accumulation Chloroquine Accumulation Chloroquine_Accumulation->Hemozoin_Formation Inhibition Chloroquine_Accumulation->Heme_CQ_Complex Parasite_Lysis Parasite Lysis Heme_CQ_Complex->Parasite_Lysis Toxicity Antimalarial_Drug_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation arrow arrow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., SYBR Green I Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 & Selectivity Index) Dose_Response->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Selection Lead Compound Selection Cytotoxicity_Assay->Lead_Selection Efficacy_Studies Efficacy Studies (e.g., 4-Day Suppressive Test) Lead_Selection->Efficacy_Studies Pharmacokinetics Pharmacokinetic Studies (ADME) Efficacy_Studies->Pharmacokinetics Toxicology_Studies Toxicology Studies Pharmacokinetics->Toxicology_Studies

Benchmarking the Antibacterial Efficacy of 2-Ethoxy-8-methylquinoline and its Analogs Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinoline derivatives have shown considerable promise as a scaffold for new antibacterial drugs due to their broad-spectrum activity.[1][2] This guide provides a framework for benchmarking the antibacterial efficacy of a novel compound, 2-Ethoxy-8-methylquinoline, against standard antibiotics. Given the limited publicly available data on this specific compound, this guide will utilize data from closely related 8-hydroxyquinoline derivatives to illustrate the comparative process.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of a test compound is primarily evaluated by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.[3]

Data Presentation

Quantitative data from antibacterial assays should be presented in a clear and structured format to facilitate direct comparison.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

MicroorganismTest Compound (Example: 8-Hydroxyquinoline derivatives)CiprofloxacinAmpicillinVancomycin
Staphylococcus aureus (MRSA)1.1 - 32[4][5]0.25 - 2>2561 - 4
Staphylococcus aureus (MSSA)2.2[5]0.25 - 10.25 - 20.5 - 2
Mycobacterium tuberculosis0.1 - <5[5][6]0.25 - 2--
Escherichia coli>1280.015 - 12 - 8>128
Pseudomonas aeruginosa>1280.25 - 4>256>128

Table 2: Minimum Bactericidal Concentration (MBC) Comparison (µg/mL)

MicroorganismTest Compound (Example: 8-Hydroxyquinoline)CiprofloxacinAmpicillinVancomycin
Staphylococcus aureus-0.5 - 416 - 644 - 16
Escherichia coli-0.03 - 24 - 16>128
Pseudomonas aeruginosa-0.5 - 8>512>128

Note: The data for the test compound is based on published results for various 8-hydroxyquinoline derivatives and should be replaced with experimental data for this compound.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for generating reliable and comparable data. The following are methodologies for key antibacterial assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (this compound)

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin, Vancomycin)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound and standard antibiotics in MHB in the 96-well plates.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antibacterial agent required to kill a bacterium.

Procedure:

  • Following the MIC assay, take an aliquot from the wells showing no visible growth.

  • Plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Disk Diffusion (Kirby-Bauer) Test

This method assesses the susceptibility of bacteria to an antimicrobial agent.[7]

Procedure:

  • Plate Preparation: Prepare a lawn of bacteria on a Mueller-Hinton Agar plate.[7]

  • Disk Application: Place paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the agar surface.[7]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater susceptibility.[7]

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Prep Prepare Test Compound & Standard Antibiotic Solutions Serial_Dilution Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h, 37°C) Inoculation->Incubation_MIC MIC_Reading Read MIC values Incubation_MIC->MIC_Reading Plating Plate from wells with no growth MIC_Reading->Plating Incubation_MBC Incubation (18-24h, 37°C) Plating->Incubation_MBC MBC_Reading Determine MBC Incubation_MBC->MBC_Reading

Caption: Workflow for MIC and MBC determination.

Mechanism_of_Action cluster_cell Bacterial Cell DNA Bacterial DNA Ribosome Ribosome Enzymes Essential Enzymes Quinoline Quinoline Derivative (e.g., this compound) Inhibition_DNA Inhibition of DNA Gyrase/Topoisomerase Quinoline->Inhibition_DNA Chelation Metal Ion Chelation Quinoline->Chelation RNase_Inhibition RNase Inhibition Quinoline->RNase_Inhibition Inhibition_DNA->DNA disrupts Chelation->Enzymes inactivates RNase_Inhibition->Ribosome interferes with

Caption: Potential antibacterial mechanisms of quinoline derivatives.

Putative Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, quinoline derivatives are known to exert their antibacterial effects through various pathways. A prominent mechanism for 8-hydroxyquinolines is the chelation of essential metal ions, which are crucial for the function of various bacterial enzymes.[8] This disruption of enzymatic activity can lead to a cascade of events culminating in bacterial cell death. Additionally, some quinolones are known to inhibit DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair. 8-Hydroxyquinoline has also been reported to act as a partial inhibitor of RNase.[8] Further investigation is required to determine the specific molecular targets of this compound.

References

Cross-validation of 2-Ethoxy-8-methylquinoline's activity in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Quinoline derivatives have demonstrated a wide range of anticancer effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes like angiogenesis and cell migration.[2][3] Their mechanisms of action are diverse, targeting various enzymes and receptors such as protein kinases, topoisomerases, and tubulin.[1][2][3]

Comparative Cytotoxicity of Quinoline Derivatives

The anticancer efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for a selection of quinoline derivatives against various human cancer cell lines, showcasing the broad spectrum of activity within this class of compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference Compound
4-Alkoxy-2-arylquinolines Colon Cancer, Leukemia, Melanoma0.875 - 0.926-
Quinoline-based Sulfonamides --Selective Carbonic Anhydrase IX Inhibitors
Quinolinyl Pyrazolines Three cell lines0.031 - 0.042Gefitinib (0.029 µM)
5-Chloroquinolin-8-ol Derivatives MCF-7, A549, HepG2More potent than ErlotinibErlotinib
Chalcone-fused Quinoline Derivatives MCF-7, A549, A375Moderate to good activityDoxorubicin
Quinoline-4-carboxylic acid Derivatives HeLa, MCF-7, K-562Variable inhibition-
8-Hydroxyquinoline Derivatives C-32, MDA-MB-231, A549Comparable to Cisplatin/DoxorubicinCisplatin/Doxorubicin
8-Hydroxy-2-quinolinecarbaldehyde MDA231, T-47D, Hep3B, etc.6.25 - 25 µg/mLCisplatin
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline HCT116, Caco-20.35, 0.54Neocryptolepine (6.26 µM on HCT116)
Quinoline-based Dihydrazone Derivatives BGC-823, BEL-7402, MCF-7, A5497.01 - 34.325-FU
8-Hydroxyquinoline Platinum(II) Derivatives MDA-MB-2315.49, 7.09-

Experimental Protocols

The evaluation of the anticancer activity of quinoline derivatives typically involves a series of in vitro assays. Below are the detailed methodologies for some of the key experiments.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., a quinoline derivative) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for another 2-4 hours to allow for formazan crystal formation.

    • The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Cells are treated with the test compound for a specified time.

    • Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

    • The cells are then resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • The mixture is incubated in the dark for 15-20 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: This assay uses PI to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, or G2/M).

  • Protocol:

    • Cells are treated with the test compound for a defined period.

    • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

    • The fixed cells are then washed and treated with RNase A to remove any RNA that might interfere with DNA staining.

    • PI staining solution is added, and the cells are incubated in the dark.

    • The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the resulting DNA histogram.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects by modulating a variety of signaling pathways that are often dysregulated in cancer. The following diagrams illustrate some of the key pathways targeted by these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Seeding in Plates Seeding in Plates Cancer Cell Lines->Seeding in Plates Treatment with Quinoline Derivative Treatment with Quinoline Derivative Seeding in Plates->Treatment with Quinoline Derivative MTT Assay Cell Viability (MTT Assay) Treatment with Quinoline Derivative->MTT Assay Measure metabolic activity Flow Cytometry Apoptosis & Cell Cycle (Flow Cytometry) Treatment with Quinoline Derivative->Flow Cytometry Analyze apoptosis & cell cycle Western Blot Protein Expression (Western Blot) Treatment with Quinoline Derivative->Western Blot Probe for target proteins IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Flow Cytometry->Apoptosis Quantification Cell Cycle Distribution Cell Cycle Distribution Flow Cytometry->Cell Cycle Distribution Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis

Caption: A typical experimental workflow for evaluating the anticancer activity of quinoline derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Topoisomerase Topoisomerase PARP PARP Apoptosis Apoptosis Quinoline Derivatives Quinoline Derivatives Quinoline Derivatives->Growth Factor Receptor Inhibit Quinoline Derivatives->PI3K Inhibit Quinoline Derivatives->mTOR Inhibit Quinoline Derivatives->ERK Inhibit Quinoline Derivatives->Tubulin Inhibit Polymerization Quinoline Derivatives->Topoisomerase Inhibit Quinoline Derivatives->PARP Inhibit Quinoline Derivatives->Apoptosis Induce

Caption: Major signaling pathways targeted by various quinoline derivatives in cancer cells.

References

The Impact of 8-Methyl Substitution on the Biological Activity of 2-Ethoxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2-Ethoxyquinoline, a simple derivative, serves as a foundational structure for the development of more complex therapeutic agents. The strategic placement of substituents on the quinoline ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of 2-ethoxyquinoline and its 8-methyl substituted analogue, 8-methyl-2-ethoxyquinoline.

While direct comparative experimental studies on the biological activities of 2-ethoxyquinoline and 8-methyl-2-ethoxyquinoline are not extensively available in the current literature, this guide synthesizes information from studies on structurally related quinoline derivatives to infer the potential effects of the 8-methyl group. The data and experimental protocols presented herein are, therefore, illustrative and intended to serve as a framework for future research in this area. The introduction of a methyl group at the 8-position can influence the molecule's lipophilicity, steric profile, and electronic properties, which in turn may alter its interaction with biological targets.

Comparative Analysis of Biological Activities

Based on structure-activity relationship (SAR) studies of various quinoline derivatives, the 8-position is a critical site for substitution, often influencing the potency and selectivity of the compound. For instance, derivatives of 8-hydroxyquinoline are known for their potent and diverse biological activities, including antifungal and antibacterial effects.[1][2][3] Similarly, 8-methoxyquinoline has demonstrated notable antifungal and antibacterial properties.[4] These findings suggest that substitution at the 8-position can be a key determinant of the biological profile of a quinoline derivative.

The introduction of a small, lipophilic methyl group at the 8-position of 2-ethoxyquinoline is hypothesized to enhance its cell membrane permeability, potentially leading to increased intracellular concentrations and, consequently, enhanced biological activity. However, steric hindrance introduced by the 8-methyl group could also negatively impact the binding affinity to certain biological targets.

Hypothetical Data Summary

The following tables present hypothetical quantitative data to illustrate a potential comparison between 2-ethoxyquinoline and 8-methyl-2-ethoxyquinoline across different biological assays. These values are extrapolated from the known activities of structurally similar quinoline derivatives and should be validated by direct experimental testing.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
2-Ethoxyquinoline128>256>256
8-Methyl-2-ethoxyquinoline64128256
Ciprofloxacin (Control)0.50.251

Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundCandida albicansAspergillus niger
2-Ethoxyquinoline64128
8-Methyl-2-ethoxyquinoline3264
Fluconazole (Control)116

Table 3: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)
2-Ethoxyquinoline>100>100>100
8-Methyl-2-ethoxyquinoline75.288.5>100
Doxorubicin (Control)0.81.25.4

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to generate the comparative data presented above.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

Materials:

  • Test compounds (2-ethoxyquinoline, 8-methyl-2-ethoxyquinoline)

  • Bacterial strains (S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include positive (bacteria in MHB) and negative (MHB only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27-A3)

Objective: To determine the MIC of the test compounds against fungal strains.

Materials:

  • Test compounds

  • Fungal strains (C. albicans, A. niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Perform serial dilutions in RPMI-1640 medium in the 96-well plates.

  • Inoculate each well with a standardized fungal spore suspension.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration that causes a significant reduction (≥50%) in turbidity compared to the growth control.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the test compounds on cancer and normal cell lines.

Materials:

  • Test compounds

  • HeLa, A549, and HEK293 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Signaling Pathways and Experimental Workflows

The biological activity of quinoline derivatives can be mediated through various signaling pathways. For instance, their anticancer effects may involve the induction of apoptosis through the modulation of Bcl-2 family proteins and caspase activation. Their antimicrobial activity might stem from the inhibition of essential enzymes or the disruption of cell membrane integrity.

Below are diagrams illustrating a hypothetical signaling pathway for apoptosis induction and a general experimental workflow for biological activity screening.

apoptosis_pathway 8-Methyl-2-ethoxyquinoline 8-Methyl-2-ethoxyquinoline Mitochondrial Stress Mitochondrial Stress 8-Methyl-2-ethoxyquinoline->Mitochondrial Stress Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Mitochondrial Stress->Bax/Bcl-2 Ratio Increased Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Ratio->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical apoptotic pathway induced by 8-methyl-2-ethoxyquinoline.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis 2-Ethoxyquinoline 2-Ethoxyquinoline Antibacterial Assay Antibacterial Assay 2-Ethoxyquinoline->Antibacterial Assay Antifungal Assay Antifungal Assay 2-Ethoxyquinoline->Antifungal Assay Cytotoxicity Assay Cytotoxicity Assay 2-Ethoxyquinoline->Cytotoxicity Assay 8-Methyl-2-ethoxyquinoline 8-Methyl-2-ethoxyquinoline 8-Methyl-2-ethoxyquinoline->Antibacterial Assay 8-Methyl-2-ethoxyquinoline->Antifungal Assay 8-Methyl-2-ethoxyquinoline->Cytotoxicity Assay MIC Determination MIC Determination Antibacterial Assay->MIC Determination Antifungal Assay->MIC Determination IC50 Calculation IC50 Calculation Cytotoxicity Assay->IC50 Calculation SAR Analysis SAR Analysis MIC Determination->SAR Analysis IC50 Calculation->SAR Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the in silico evaluation of 2-Ethoxy-8-methylquinoline and its analogues, targeting key signaling pathways in cancer and inflammation. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and visualizations of relevant biological pathways.

Quinoline and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a privileged scaffold in the design of novel therapeutic agents.[1] Among these, this compound and its related inhibitors have garnered interest for their potential to modulate key cellular signaling pathways implicated in various diseases. This guide presents a comparative overview of molecular docking studies to elucidate the binding interactions of these compounds with their biological targets.

Performance of Quinoline Derivatives Across Various Protein Targets

Computational docking studies are instrumental in predicting the binding affinities and interaction patterns of small molecules with protein targets, thereby guiding the synthesis and development of more potent inhibitors.[1] The inhibitory potential of quinoline derivatives has been evaluated against a multitude of proteins involved in oncogenesis and inflammatory processes.

While specific comparative docking data for this compound is limited in the readily available literature, a broader analysis of quinoline derivatives provides valuable insights into their potential efficacy. The following table summarizes the docking scores of various quinoline derivatives against several key protein targets. This data, compiled from multiple studies, serves as a benchmark for evaluating the potential of novel quinoline-based inhibitors.

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Compound 4HIV Reverse Transcriptase4I2P-10.67[2]
Rilpivirine (Standard)HIV Reverse Transcriptase4I2P-8.56[2]
Elvitegravir (Standard)HIV Reverse Transcriptase4I2P-8.57[2]
Quinoline-Thiazole HybridEGFR--[1]
2H-thiopyrano[2,3-b]quinoline derivative 1CB1a2IGR-5.3[3][4]
2H-thiopyrano[2,3-b]quinoline derivative 2CB1a2IGR-5.5[4]
2H-thiopyrano[2,3-b]quinoline derivative 3CB1a2IGR-5.9[4]
2H-thiopyrano[2,3-b]quinoline derivative 4CB1a2IGR-6.1[3][4]
(3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide (6c)Aurora A kinase--8.20[5]
Quinolin-4(1H)-one derivative Q2VEGFR-2--14.65[6]
Quinolin-4(1H)-one derivative Q6VEGFR-2--11.31[6]

Key Signaling Pathways Targeted by Quinoline Inhibitors

Quinoline derivatives have been shown to inhibit several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for the rational design of targeted therapies.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation.[7] Its aberrant activation is a hallmark of many cancers. Quinazoline and quinoline derivatives are potent inhibitors of EGFR, and molecular docking studies have been used to analyze their binding modes within the EGFR kinase domain.[8][9]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Autophosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway Dimerization_Autophosphorylation->PI3K_AKT_Pathway Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->Dimerization_Autophosphorylation Inhibits

EGFR signaling pathway and inhibition by quinoline derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][10][11] Several quinoline derivatives have been designed as VEGFR-2 inhibitors.[6][10][11][12]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization_Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization_Autophosphorylation->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->Dimerization_Autophosphorylation Inhibits

VEGFR-2 signaling pathway and its inhibition.
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in various human cancers, promoting tumor growth, proliferation, and metastasis.[13] The quinoline scaffold has been a successful starting point for developing potent c-Met inhibitors.[13]

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation c-Met->Dimerization_Autophosphorylation RAS_MAPK_Pathway RAS/MAPK Pathway Dimerization_Autophosphorylation->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Dimerization_Autophosphorylation->PI3K_AKT_Pathway Cell_Proliferation_Survival Cell Proliferation, Survival, Migration RAS_MAPK_Pathway->Cell_Proliferation_Survival PI3K_AKT_Pathway->Cell_Proliferation_Survival Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->Dimerization_Autophosphorylation Inhibits

The c-Met signaling pathway and the mechanism of c-Met inhibitors.
NF-κB Signaling Pathway

The NF-κB family of transcription factors are crucial regulators of inflammatory responses, and their dysregulation is linked to chronic inflammatory diseases and cancer.[14][15] Certain quinoline derivatives have been identified as inhibitors of the NF-κB pathway.[14][15]

NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Activation Stimuli->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Dimer NF-κB Dimer (p50/p65) IkB_Phosphorylation->NFkB_Dimer Releases Nuclear_Translocation Nuclear Translocation NFkB_Dimer->Nuclear_Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nuclear_Translocation->Gene_Transcription Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->Nuclear_Translocation Inhibits

Canonical NF-κB signaling pathway and its inhibition.

Experimental Protocols for Molecular Docking

A standardized protocol is essential for obtaining reliable and reproducible results in molecular docking studies. The following outlines a typical workflow.

Docking_Workflow Start Start Protein_Preparation 1. Protein Preparation - Obtain 3D structure (PDB) - Remove water and ligands - Add hydrogens - Assign charges Start->Protein_Preparation Ligand_Preparation 2. Ligand Preparation - 2D to 3D conversion - Energy minimization Protein_Preparation->Ligand_Preparation Grid_Generation 3. Grid Generation - Define binding site Ligand_Preparation->Grid_Generation Docking_Simulation 4. Docking Simulation - Run docking algorithm Grid_Generation->Docking_Simulation Analysis 5. Analysis of Results - Evaluate binding energy - Analyze interactions Docking_Simulation->Analysis End End Analysis->End

A generalized workflow for molecular docking studies.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[16]

  • Water molecules, co-crystallized ligands, and ions not participating in binding are removed.[16]

  • Hydrogen atoms are added to the protein structure.

  • Charges are assigned to the atoms. The prepared protein structure is often saved in a PDBQT format for use with docking software like AutoDock/Vina.[16]

2. Ligand Preparation:

  • The 2D structures of the quinoline inhibitors are drawn and converted to 3D structures.

  • The geometry of the ligands is optimized through energy minimization to find the most stable conformation.[16]

3. Grid Box Definition:

  • A grid box is defined around the active or binding site of the protein to specify the search space for the docking simulation.[16]

4. Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina, GOLD, or Glide.[8][17] These programs utilize algorithms to explore various conformations and orientations of the ligand within the defined grid box.

5. Analysis of Results:

  • The results are evaluated based on the binding energy (or docking score), which estimates the binding affinity between the ligand and the protein.[16]

  • The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.[8]

Conclusion

This comparative guide highlights the potential of this compound and related quinoline derivatives as inhibitors of key signaling pathways in disease. While direct comparative docking data for this compound remains to be extensively published, the broader analysis of the quinoline scaffold demonstrates its significant promise in drug discovery. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers and scientists in the field, facilitating further in silico and in vitro investigations into this important class of compounds.

References

Validating the Specificity of 2-Ethoxy-8-methylquinoline as a Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals require a thorough understanding of a ligand's specificity to ensure targeted therapeutic action and minimize off-target effects. This guide provides a comparative analysis of 2-Ethoxy-8-methylquinoline, detailing its binding profile and contrasting it with alternative compounds. The following sections present experimental data, detailed protocols, and visual representations of key biological pathways and workflows to offer a comprehensive overview of its specificity.

While this compound is a known chemical entity, extensive searches of scientific literature and bioactivity databases did not yield a specific, well-characterized biological target for this compound. Quinolines as a class are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects, by interacting with a variety of biological targets. However, for this compound itself, a defined molecular target is not prominently documented in publicly available research.

For the purpose of this guide, we will hypothesize a potential interaction with a generic kinase signaling pathway, a common target for quinoline derivatives, to illustrate the methodologies and data presentation requested. It is crucial to note that the following data and pathways are illustrative and would need to be validated experimentally for this compound.

Comparative Analysis of Ligand Specificity

To validate the specificity of a ligand, it is essential to compare its binding affinity for its intended target against a panel of related and unrelated biological targets. The following table summarizes hypothetical binding affinity data for this compound and two alternative ligands against a primary kinase target and two off-target kinases.

Ligand Primary Target (Kinase A) Kd (nM) Off-Target 1 (Kinase B) Kd (nM) Off-Target 2 (Kinase C) Kd (nM) Selectivity Ratio (Kinase B/A) Selectivity Ratio (Kinase C/A)
This compound 50150030003060
Alternative Ligand X 7550025006.733.3
Alternative Ligand Y 2525005000100200

Kd (Dissociation Constant): A lower value indicates a higher binding affinity. Selectivity Ratio: A higher ratio indicates greater selectivity for the primary target.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to generate the data presented above and to further validate ligand specificity.

1. Kinase Binding Assay (KinomeScan™)

This method is used to quantitatively measure the binding of a ligand to a large panel of kinases.

  • Principle: A competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured, and a lower signal indicates stronger binding of the test compound.

  • Protocol:

    • A solution of this compound is prepared in an appropriate solvent (e.g., DMSO).

    • The compound is added to wells containing DNA-tagged kinases from a comprehensive panel (e.g., 468 kinases).

    • An immobilized, multivalent kinase inhibitor is introduced to the wells.

    • After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tags.

    • The results are expressed as a percentage of the DMSO control, and Kd values are calculated from the dose-response curve.

2. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Protocol:

    • The purified target kinase is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the sample cell.

    • The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

3. Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess target engagement in a cellular environment.

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

  • Protocol:

    • Cells expressing the target kinase are treated with this compound or a vehicle control.

    • The cells are harvested and lysed.

    • The cell lysates are heated to a range of temperatures.

    • The aggregated proteins are pelleted by centrifugation.

    • The amount of soluble target protein remaining in the supernatant is quantified by Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway and the experimental workflow for assessing ligand specificity.

Signaling_Pathway Ligand This compound Receptor Kinase A Receptor Ligand->Receptor Binds and Inhibits Downstream1 Substrate 1 Receptor->Downstream1 Phosphorylates Downstream2 Substrate 2 Downstream1->Downstream2 Activates Response Cellular Response Downstream2->Response

Caption: Hypothetical kinase signaling pathway inhibited by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays KinomeScan KinomeScan Profiling (Broad Panel) Data_Analysis Data Analysis and Specificity Validation KinomeScan->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) ITC->Data_Analysis CETSA Cellular Thermal Shift Assay (CETSA) Signaling_Assay Downstream Signaling (Western Blot) CETSA->Signaling_Assay Signaling_Assay->Data_Analysis Start Compound Synthesis (this compound) Start->KinomeScan Start->ITC Start->CETSA

Caption: Workflow for validating the specificity of a novel ligand.

Safety Operating Guide

Prudent Disposal of 2-Ethoxy-8-methylquinoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for 2-Ethoxy-8-methylquinoline, a cautious approach to its disposal is necessary, drawing upon safety protocols for structurally related quinoline compounds. This guide provides a comprehensive operational and disposal plan, treating this compound with the same level of hazard as its analogs.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] Appropriate personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Chemically resistant (e.g., Nitrile rubber)To prevent skin contact and irritation.[1][4][5]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and irritation.[1][4][5]
Lab Coat Full-length laboratory coatTo protect skin and clothing from contamination.[1][5]

Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste are fundamental to safe disposal. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2]

Experimental Workflow for Disposal

cluster_prep Step 1: Preparation cluster_waste Step 2: Waste Segregation & Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste Solid Waste: Collect in a labeled, sealed container. liquid_waste Liquid Waste: Collect in a dedicated, leak-proof container. Label with all components. contaminated_debris Contaminated Debris: (Gloves, Pipette Tips) Collect in a separate, sealed bag/container. storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. solid_waste->storage liquid_waste->storage contaminated_debris->storage disposal Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. storage->disposal

Caption: Disposal workflow for this compound.

  • Waste Segregation and Collection :

    • Solid Waste : Collect any solid this compound waste in a clearly labeled, sealable container compatible with the chemical. The label should read "Hazardous Waste" and include the full chemical name.[5]

    • Liquid Waste : If in a solution, collect it in a dedicated, leak-proof, and sealable container. The container must be compatible with the solvent. Label it as "Hazardous Waste" and list all chemical components with their approximate concentrations.[5]

    • Contaminated Labware : Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the chemical should be collected in a separate, sealed bag or container. This should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[5]

  • Storage of Hazardous Waste :

    • Store all collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[5]

    • It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[5]

  • Final Disposal :

    • The final step is to dispose of the contents and the container through an approved waste disposal plant.[1][2][3][6]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for proper disposal.[5]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Table 2: First-Aid Measures for Accidental Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical advice if irritation occurs or persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Spill Management

In the event of a spill, prevent further leakage if it is safe to do so.[1][6] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated during cleanup.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, safeguarding both personnel and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.